Decabromodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene | |
|---|---|---|
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InChI |
InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
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InChI Key |
WHHGLZMJPXIBIX-UHFFFAOYSA-N | |
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Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
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Molecular Formula |
C12Br10O, C12 Br10O | |
| Record name | DECABROMODIPHENYL OXIDE | |
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| Record name | BIS(PENTABROMOPHENYL) ETHER | |
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DSSTOX Substance ID |
DTXSID9020376 | |
| Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |
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Molecular Weight |
959.2 g/mol | |
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Physical Description |
Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992), Dry Powder; Other Solid, White solid; [HSDB] Faintly beige powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
| Record name | DECABROMODIPHENYL OXIDE | |
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| Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |
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Boiling Point |
Decomposes at 425 °C | |
| Record name | DECABROMODIPHENYL ETHER | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene, Solubility in water: none | |
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Density |
3 (NTP, 1992) - Denser than water; will sink, 3.4, Relative density (water = 1): 3.0 | |
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Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 6.96X10-11 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 21 °C: (negligible) | |
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Impurities |
The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species. | |
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Color/Form |
Yellow prisms from toluene, White powder | |
CAS No. |
1163-19-5 | |
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Melting Point |
569.1 to 576.5 °F (NTP, 1992), 305 °C, 300-310 °C | |
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Chemical Profile of Decabromodiphenyl Ether
Chemical Structure and Properties
Decabromodiphenyl ether is a synthetic chemical characterized by a diphenyl ether core with all ten hydrogen atoms replaced by bromine atoms. ontosight.ainih.gov Its chemical formula is C12Br10O. ontosight.ai
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,1′-Oxybis(2,3,4,5,6-pentabromobenzene) | wikipedia.org |
| Other Names | 2,3,4,5,6-Pentabromo-1-(2,3,4,5,6-pentabromophenoxy)benzene, decabromodiphenyl oxide (DBDPO), bis(pentabromophenyl) ether | wikipedia.org |
| CAS Number | 1163-19-5 | wikipedia.org |
| Molecular Formula | C12Br10O | ontosight.ainih.gov |
| Molecular Weight | 959.2 g/mol | nih.gov |
| Appearance | White to off-white powder | nih.govnj.gov |
| Melting Point | 296-297°C | ontosight.ai |
| Boiling Point | 425-427°C | ontosight.ai |
Methods of Synthesis and Production
The commercial production of this compound involves the bromination of diphenyl ether. epa.gov This process is typically carried out using bromine as both a reactant and a reaction medium, in the presence of a catalyst such as aluminum chloride (AlCl3) or aluminum bromide (AlBr3). smolecule.comgoogle.com The extent of bromination is controlled by the amount of bromine used and the reaction time. epa.gov
Several methods have been developed to synthesize BDE-209 and other highly brominated PBDEs in the laboratory. These include the reduction of this compound to produce nona-brominated congeners, and the bromination of aminodiphenyl ethers followed by diazotization and reduction. diva-portal.org Another approach involves the coupling of diphenyliodonium (B167342) salts with bromophenols. diva-portal.org Processes have also been developed to produce high-purity this compound by carefully controlling reaction temperatures. google.comgoogle.com
Environmental Fate and Transformation Processes of Decabromodiphenyl Ether
Degradation Pathways and Reaction Kinetics
The environmental persistence of Decabromodiphenyl ether is challenged by several degradation pathways, including photolysis, microbial action, and other chemical reactions. The kinetics of these reactions are highly dependent on the environmental matrix and conditions. While hydrolysis is considered an unlikely degradation route due to the compound's low water solubility and lack of hydrolyzable functional groups, other processes play a significant role in its transformation. pops.int
Photolytic degradation, or photolysis, is a primary transformation mechanism for BDE-209 upon exposure to natural or artificial sunlight. acs.orgresearchgate.net The process involves the reductive debromination of the BDE-209 molecule, leading to the formation of a variety of lower brominated congeners. researchgate.netnih.gov
Studies have demonstrated that BDE-209 is photolytically unstable across various matrices. nih.gov The degradation rate, however, is strongly influenced by the medium. For instance, the half-life of BDE-209 is very short in organic solvents like toluene (B28343) (less than 15 minutes), but significantly longer when adsorbed to natural matrices such as sand, soil, and sediment (ranging from 40 to 200 hours). nih.gov In house dust exposed to natural sunlight, pseudo-first-order degradation rates of 1.7 x 10⁻³ to 2.3 x 10⁻³ per hour have been observed. nih.gov During a 200-hour exposure of spiked dust, up to 38% of the initial BDE-209 mass was degraded. nih.gov
The identification of photolysis products has been a key area of research. The primary products are lower brominated PBDEs, formed through the stepwise removal of bromine atoms. researchgate.net Nona-, octa-, hepta-, and even hexa-BDEs are commonly formed. researchgate.netnih.gov Specifically, all three nonabromodiphenyl ether congeners (BDE-206, BDE-207, BDE-208) and several octabromodiphenyl ether congeners (BDE-196, BDE-197, BDE-201, BDE-202, BDE-203) have been identified as products of BDE-209 photolysis in house dust. nih.gov The presence of BDE-201 and BDE-202 in environmental samples is considered a potential marker for the environmental debromination of BDE-209, as they are not significant components of commercial octa-BDE mixtures. nih.gov
Beyond simple debromination, photolysis can yield other classes of compounds. In various solvents, products can include polybrominated dibenzofurans (PBDFs), methoxylated PBDEs, and phenolic products. researchgate.netnih.gov For example, UV irradiation of BDE-209 in methanol (B129727) or methanol/water solutions can produce pentabromophenol (B1679275), dihydroxytetrabromobenzene, and various hydroxylated or methoxylated polybrominated dibenzofurans. researchgate.netnih.gov The formation of these varied products highlights the complexity of the photolytic degradation pathway.
Table 1: Identified Photolytic Degradation Products of this compound (BDE-209)
| Product Class | Specific Compounds Identified | Reference |
|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | Nona-BDEs (BDE-206, BDE-207, BDE-208), Octa-BDEs (BDE-196, BDE-197, BDE-201, BDE-202, BDE-203), Hepta-BDEs, Hexa-BDEs, Penta-BDEs, Tetra-BDEs | researchgate.netnih.govnih.gov |
| Polybrominated Dibenzofurans (PBDFs) | Mono- to Penta-PBDFs | researchgate.netnih.gov |
| Phenolic Products | Pentabromophenol, Dihydroxytetrabromobenzene | researchgate.netnih.gov |
Microbial action is another significant pathway for the transformation of BDE-209 in the environment. Both anaerobic and aerobic bacteria have demonstrated the ability to degrade this compound. wikipedia.orgresearchgate.net
Under aerobic conditions, bacterial strains such as Stenotrophomonas sp. and mixed cultures containing Achromobacter sp. and Pseudomonas sp. have been shown to effectively degrade BDE-209. d-nb.inforesearchgate.net One study found that a mixed culture could degrade 88.4% of BDE-209 (at an initial concentration of 10 mg/L) within 120 hours. researchgate.net The degradation kinetics often follow a first-order model. d-nb.info The proposed mechanisms for aerobic biodegradation include debromination, hydroxylation, and ring-opening processes, facilitated by enzymes like hydrolases, dioxygenases, and dehalogenases. d-nb.infonih.gov In soil slurry microcosms, the biodegradation of BDE-209 led to the identification of various biometabolites, including other PBDE congeners and hydroxylated brominated diphenyl ethers. nih.gov The addition of organic substrates like wheat straw can enhance the biodegradation of BDE-209 in soil by promoting the activity of key microbial phyla such as Proteobacteria, Firmicutes, Bacteroidetes, Ascomycota, and Basidiomycota. bohrium.com
Anaerobic degradation of BDE-209 has also been observed, particularly in environments like sewage sludge and sediments. wikipedia.orgenv-health.org In anaerobic bioreactors, BDE-209 degradation followed first-order kinetics, with higher removal rates under thermophilic (55°C) compared to mesophilic (35°C) conditions. nih.gov The primary pathway under anaerobic conditions is reductive debromination, where bromine atoms are sequentially replaced by hydrogen, leading to the formation of nona-, octa-, and hepta-BDEs. env-health.orgnih.gov One study using microflora from sewage sludge reported a first-order degradation rate of 1.0 x 10⁻³ day⁻¹, corresponding to a half-life of approximately 690 days, though this rate was accelerated through experimental manipulation. env-health.org
A coupled UV-photolysis and biodegradation process has been shown to be more effective than either process alone. In one study, the degradation rate constant for the coupled process was 1.31 × 10⁻² day⁻¹, compared to 1.10 × 10⁻² day⁻¹ for UV photolysis alone and 1.00 × 10⁻² day⁻¹ for biodegradation alone. researchgate.net
Table 2: Research Findings on Microbial Biodegradation of this compound (BDE-209)
| Condition | Microorganism(s) | Key Findings | Reference |
|---|---|---|---|
| Aerobic | Stenotrophomonas sp. strain WZN-1 | Degraded 55.15% of 65 μg/L BDE-209 in 30 days. Pathways include debromination, hydroxylation, and ring opening. | d-nb.info |
| Aerobic | Mixed culture: Stenotrophomonas sp. and Achromobacter sp. | Degraded 88.4% of 10 mg/L BDE-209 in 120 hours. | researchgate.net |
| Aerobic | Pseudomonas sp. | Identified as a major facultative species in soil slurry microcosms effectively degrading BDE-209. | nih.gov |
| Anaerobic | Sewage sludge microflora | Debromination to nona- and octa-BDE congeners observed. Half-life of ~690 days. | env-health.org |
| Anaerobic | Bioreactor sludge (Thermophilic & Mesophilic) | Degradation followed first-order kinetics, faster at thermophilic temperatures. Products included nona-, octa-, and hepta-BDEs. | nih.gov |
Besides photolysis, other abiotic chemical reactions can contribute to the transformation of BDE-209. Oxidation is one such mechanism. acs.orgnih.gov Studies have shown that BDE-209 can be effectively oxidized by potassium permanganate (B83412) (KMnO₄) in a sulfuric acid medium. acs.orgnih.gov This degradation process is rapid, with significant reduction in BDE-209 concentration occurring within the first few minutes, and it follows pseudo-first-order kinetics. acs.org The reaction rate is enhanced by higher temperatures. acs.org
The oxidative degradation pathways are twofold. The primary pathway involves the cleavage of the ether bond, which results in the formation of pentabromophenol. acs.orgnih.gov A secondary pathway is the direct oxidation of the benzene (B151609) rings, leading to the production of hydroxylated PBDEs. acs.orgnih.gov The identification of pentabromophenol as a product of both oxidation and photolysis suggests it may be a common transformation product of BDE-209 in the environment. acs.org
Debromination Processes and Formation of Lower Brominated Polybrominated Diphenyl Ether Congeners
A central feature of BDE-209 transformation is debromination, the process by which it is converted into PBDEs with fewer bromine atoms. This is a significant concern because the resulting lower brominated congeners, such as those found in the banned PentaBDE and OctaBDE commercial mixtures, are generally more persistent, bioaccumulative, and toxic than the parent compound. nih.govenv-health.orgmiljodirektoratet.no This transformation can occur through both environmental and metabolic processes.
Debromination of BDE-209 is known to occur in abiotic environmental media like sediments and soils. pops.intenv-health.org This transformation is driven by both photolytic and microbial processes, as previously described. Photolytic debromination can occur on the surface of soils and sediments exposed to sunlight. nih.gov Microbial communities within these media, particularly under anaerobic conditions prevalent in deeper sediment layers, can mediate reductive debromination. env-health.orgnih.gov
Studies have confirmed the formation of nona-, octa-, and hepta-BDE congeners from BDE-209 in sediment microcosms. env-health.orgnih.gov However, the rate of debromination in natural environments can be very slow. An in-situ study in a boreal lake found only small quantities of lower-brominated products after a one-month incubation, suggesting that debromination occurs very slowly under these ambient conditions, in contrast to faster rates often observed in laboratory studies. deepdyve.com Despite the slow rate, the vast reservoirs of BDE-209 in sediments worldwide mean that even slow debromination can be a significant source of lower-brominated congeners over the long term. wikipedia.org
There is substantial evidence that BDE-209 can be metabolized by living organisms, a process known as metabolic debromination or biotransformation. acs.orgnih.gov This has been demonstrated in various aquatic and terrestrial animals.
Laboratory studies have shown that fish can debrominate BDE-209. When juvenile carp (B13450389) (Cyprinus carpio) were exposed to BDE-209 through their diet, they did not accumulate the parent compound in their tissues but did accumulate seven apparent debrominated metabolites, identified as penta- to octa-BDEs. acs.org Similar metabolic debromination has been observed in rainbow trout, which accumulated several hepta-, octa-, and nona-PBDE congeners in their liver. sludgenews.org The extent and products of metabolism appear to be species-dependent; for example, liver microsomes from carp were able to transform 65% of BDE-209 primarily to hexa-PBDEs, while trout microsomes transformed 22% mainly to octa- and nona-PBDEs. sludgenews.org
Field studies support these laboratory findings. In a study of a wastewater-receiving stream, aquatic organisms like sunfish (Lepomis gibbosus), creek chub (Semotilus atromaculatus), and crayfish (Cambarus puncticambarus) were found to contain several tri- through deca-PBDEs. acs.orgnih.gov Notably, they contained congeners such as BDE-179, BDE-184, BDE-188, BDE-201, and BDE-202, which were not detected in the commercial DecaBDE mixture, wastewater sludge, or local sediments. acs.orgnih.gov The presence of these specific congeners, previously identified as BDE-209 debromination products in laboratory studies, provides strong evidence that metabolic debromination of BDE-209 occurs in the wild under realistic environmental conditions. acs.orgnih.gov This metabolic transformation in biota represents a significant pathway for the formation of more hazardous PBDEs within food webs. acs.orgnih.gov
Table 3: Metabolites Identified from the Debromination of this compound (BDE-209) in Biota
| Organism | Exposure Type | Identified Metabolites (Congener Class or Specific BDE No.) | Reference |
|---|---|---|---|
| Carp (Cyprinus carpio) | Laboratory (Dietary) | Penta-, Hexa-, Hepta-, and Octa-BDEs | env-health.orgacs.org |
| Rainbow Trout (Oncorhynchus mykiss) | Laboratory (Dietary/Microsomal) | Hexa-, Hepta-, Octa-, and Nona-BDEs | env-health.orgsludgenews.org |
| Sunfish (Lepomis gibbosus) | Field (Environmental) | Tri- through Deca-PBDEs, including BDE-179, BDE-184, BDE-188, BDE-201, BDE-202 | acs.orgnih.gov |
| Creek Chub (Semotilus atromaculatus) | Field (Environmental) | Tri- through Deca-PBDEs, including BDE-179, BDE-184, BDE-188, BDE-201, BDE-202 | acs.orgnih.gov |
| Crayfish (Cambarus puncticambarus) | Field (Environmental) | Tri- through Deca-PBDEs, including BDE-179, BDE-184, BDE-188, BDE-201, BDE-202 | acs.orgnih.gov |
Environmental Partitioning and Inter-compartmental Exchange of this compound
This compound (decaBDE), due to its chemical properties, exhibits specific partitioning behavior in the environment, influencing its transport and fate across different environmental compartments. Its high hydrophobicity and low volatility are key determinants of its distribution. ivl.se
Sediment-Water Interface Dynamics
This compound demonstrates a strong affinity for particulate matter, leading to its significant accumulation in sediments. nih.govpops.int Due to its hydrophobic nature, decaBDE in aquatic environments tends to partition from the water column to benthic sediments, where light exposure is minimal. epa.gov This partitioning creates large environmental reservoirs of decaBDE in sediments, which can act as a long-term source of the compound and its degradation products to the aquatic ecosystem. nih.gov
Studies have shown that degradation is a primary sink for decaBDE in both seawater and surface sediment. acs.org In eutrophic lake sediments, the presence of decaBDE has been found to inhibit denitrifying reductase activities, which can lead to higher nitrate (B79036) concentrations in the contaminated sediments. nih.gov The interaction at the sediment-water interface is a critical process governing the bioavailability and potential for trophic transfer of decaBDE and its transformation products. The limited biomagnification of BDE-209 in aquatic food webs is attributed to its high octanol-water partition coefficient (log Kow) and its tendency to remain in the particle phase. nih.gov
The following table summarizes key findings related to the sediment-water dynamics of decaBDE:
Table 1: Research Findings on Sediment-Water Dynamics of this compound
| Finding | Environmental Compartment | Implication | Reference(s) |
|---|---|---|---|
| Strong partitioning to benthic sediments | Aquatic environments | Creation of long-term environmental reservoirs | nih.govepa.gov |
| Degradation is a primary sink | Seawater and surface sediment | Transformation of decaBDE in aquatic systems | acs.org |
| Inhibition of denitrifying reductase activities | Eutrophic lake sediments | Alteration of nutrient cycling | nih.gov |
Soil-Plant Uptake and Translocation
The behavior of this compound in the soil-plant system is characterized by its uptake by plant roots and subsequent, albeit limited, translocation to shoots. Research has demonstrated the accumulation of BDE-209 in the roots and shoots of various plant species, including ryegrass, alfalfa, pumpkin, summer squash, maize, and radish. nih.govacs.orgacs.org
Root uptake of BDE-209 has been positively correlated with the lipid content of the roots. nih.govacs.org This suggests that the lipophilic nature of decaBDE facilitates its partitioning into the lipid-rich tissues of plant roots. Conversely, the translocation factor (the ratio of concentration in the shoot to the concentration in the root) is inversely related to the concentration of BDE-209 in the roots. nih.govacs.org This indicates that while uptake into roots can be significant, the movement of decaBDE from the roots to the aerial parts of the plant is restricted. acs.org
Furthermore, studies have detected the presence of lower brominated polybrominated diphenyl ethers (PBDEs) and hydroxylated congeners in plant tissues, indicating that debromination and hydroxylation of BDE-209 occur within the soil-plant system. nih.govacs.org The proportion of these less brominated congeners is often higher in plant tissues than in the surrounding soil, suggesting either further debromination within the plant or preferential uptake of these smaller molecules. nih.govacs.org
The following table presents data on the uptake and translocation of BDE-209 in different plant species:
Table 2: Uptake and Translocation of BDE-209 in Various Plant Species
| Plant Species | BDE-209 Concentration in Roots (ng/g) | BDE-209 Concentration in Shoots (ng/g) | Translocation Factor (Cshoot/Croot) | Reference(s) |
|---|---|---|---|---|
| Ryegrass | Data not specified | Data not specified | Data not specified | nih.govacs.orgacs.org |
| Alfalfa | Data not specified | Data not specified | Data not specified | nih.govacs.orgacs.org |
| Pumpkin | Data not specified | Data not specified | Data not specified | nih.govacs.orgacs.org |
| Summer Squash | Data not specified | Data not specified | Data not specified | nih.govacs.orgacs.org |
| Maize | Data not specified | Data not specified | Data not specified | nih.govacs.orgacs.org |
| Radish | Data not specified | Data not specified | Data not specified | nih.govacs.orgacs.org |
| Oryza sativa (Rice) | 368.0 | Data not specified | Data not specified | nih.gov |
| Acorus calamus | 236.2 | Data not specified | Data not specified | nih.gov |
Atmospheric Transport and Air-Surface Exchange
The long-range atmospheric transport (LRT) of this compound is a significant process contributing to its global distribution. nih.govacs.org Due to its low volatility, decaBDE is predominantly transported in the atmosphere sorbed to aerosol particles. nih.govresearchgate.net This particle-bound transport explains its presence in remote areas, far from its original sources. ivl.seresearchgate.net
Modeling studies have estimated the characteristic travel distance of decaBDE to be between 480 and 735 kilometers. pic.int However, empirical evidence from dated sediment cores in North American lakes shows that sedimentation fluxes of BDE-209 decline exponentially with latitude, providing real-world data on its atmospheric transport and deposition. nih.govacs.org The empirical half-distance for BDE-209 has been found to be approximately half that of ΣPCBs, indicating a shorter transport range but still significant potential for long-range distribution. nih.govacs.org
Factors such as precipitation and wind patterns influence the LRT of decaBDE. nih.govacs.org Periods of strong winds without precipitation can enhance the transport of particle-bound chemicals like decaBDE. nih.govacs.org The processes of dry deposition, precipitation scavenging, and photolysis in the sorbed state are critical for understanding the atmospheric fate of BDE-209. nih.gov
Air-surface exchange processes, including dry and wet atmospheric deposition, are major pathways for the entry of decaBDE into terrestrial and aquatic ecosystems. geochemsoc.org In some regions, the annual combined dry and wet depositional input of BDE-209 can be substantial. geochemsoc.org
The following table summarizes key findings and model estimations related to the atmospheric transport of decaBDE:
Table 3: Atmospheric Transport Characteristics of this compound
| Parameter | Value/Finding | Significance | Reference(s) |
|---|---|---|---|
| Primary Transport Mechanism | Sorbed to aerosol particles | Enables long-range atmospheric transport | nih.govresearchgate.net |
| Estimated Characteristic Travel Distance | 480 - 735 km | Indicates potential for regional and transboundary pollution | pic.int |
| Empirical Half-Distance (vs. ΣPCBs) | Approximately half | Shorter transport range than PCBs but still significant | nih.govacs.org |
| Influencing Factors | Precipitation, wind patterns | Affects the efficiency and distance of transport | nih.govacs.org |
Trophic Transfer and Food Web Dynamics
The movement of decaBDE through an ecosystem is a complex process influenced by the structure and dynamics of the food web. Trophic transfer, the process by which contaminants are passed from one trophic level to the next, is a key determinant of the potential for biomagnification.
Biomagnification Potential Across Aquatic and Terrestrial Trophic Levels
The biomagnification potential of decaBDE varies between aquatic and terrestrial environments. While some studies suggest a limited potential for decaBDE to biomagnify, others provide evidence of its accumulation in certain food chains. canada.ca
In aquatic food webs , the evidence for biomagnification is equivocal. canada.ca Some studies have reported biomagnification factors (BMFs) and trophic magnification factors (TMFs) greater than 1, indicating that biomagnification is occurring. pops.intpops.int For instance, BMFs in aquatic organisms and food webs have been reported to range from 0.02 to 34, and TMFs from 0.2 to 10.4. pops.int A study on the Lake Winnipeg food web showed a strong positive linear relationship between BDE-209 concentrations (the main component of commercial decaBDE) and trophic level, suggesting biomagnification. vilniustech.ltnih.gov However, other research has found Trophic Magnification Factors (TMFs) for BDE-209 to be less than 1, suggesting biodilution in some estuarine and coastal food webs. nih.gov The exceptionally low water solubility of decaBDE is expected to limit its uptake from the water by aquatic organisms. canada.ca
In terrestrial food webs , there is also evidence for biomagnification. pops.int Reported BMFs in terrestrial species and food webs range from 1.4 to 7. pops.intpops.int Modeling studies have shown that BMF predictions for terrestrial carnivores can be greater than 1, depending on the assumed rate of metabolism. canada.ca
Several factors can limit the biomagnification potential of decaBDE, including low assimilation efficiency and metabolic transformation within organisms. canada.ca The large size of the decaBDE molecule is thought to constrain its ability to pass through cell membranes. pops.int
Biomagnification and Trophic Magnification Factors for DecaBDE
| Ecosystem Type | Factor | Reported Range | Source |
|---|---|---|---|
| Aquatic | Biomagnification Factor (BMF) | 0.02 - 34 | pops.int |
| Aquatic | Trophic Magnification Factor (TMF) | 0.2 - 10.4 | pops.int |
| Terrestrial | Biomagnification Factor (BMF) | 1.4 - 7 | pops.intpops.int |
Arctic and Remote Region Food Web Contamination
DecaBDE has been detected in various environmental compartments and a wide range of organisms in the Arctic, including birds, fish, crustaceans, and mammals. pops.intpic.int This is concerning as it indicates long-range environmental transport and subsequent contamination of remote ecosystems. pic.intcefas.co.uk The presence of decaBDE in Arctic biota, spanning different trophic levels, provides strong evidence of its bioaccumulation and potential for biomagnification in these pristine environments. pops.intpops.int
Increasing levels of decaBDE have been observed in the Arctic atmosphere and in the eggs of Arctic birds. pops.int For example, an ice core study reported a flux rate of 320 pg/cm²/yr for decaBDE between 1995 and 2005. pops.int The detection of decaBDE in remote areas like the Canadian Arctic suggests its capacity for long-range transport. pic.int
Studies have documented the presence of decaBDE in various Arctic species. For instance, it has been found in the blubber of beluga whales, narwhals, and walruses, as well as in Arctic cod, shrimp, and clams. canada.ca The widespread presence of BDE-209 in Arctic food webs indicates its bioavailability to organisms in this region. pic.int
Species-Specific Biotransformation and Bioavailability Differences
The extent to which decaBDE bioaccumulates is significantly influenced by species-specific differences in its biotransformation and bioavailability.
Biotransformation, primarily through debromination, is a key process that affects the fate of decaBDE in organisms. canada.ca This process can lead to the formation of lower brominated diphenyl ethers (PBDEs), which may be more bioaccumulative and toxic than the parent compound. pops.intcanada.ca Debromination has been observed in both mammals and fish, although the amount of debrominated products formed is typically low. canada.ca In mammals, decaBDE has been shown to break down into hepta-, octa-, and nona-BDEs. canada.ca Fish appear to have the capacity to metabolize decaBDE to hepta- to nona-BDEs, and potentially even penta- and hexa-BDEs. canada.ca
The bioavailability of decaBDE can also vary significantly between species. pops.int For example, one study found that the bioaccumulation of BDE-209 in the marine polychaete Nereis virens was 30 times lower when exposed to sediments containing a mixture of PBDEs compared to exposure to decaBDE alone. nih.gov This suggests that the presence of other congeners can influence the uptake of decaBDE. nih.gov
Furthermore, the distribution of decaBDE within an organism's tissues can be species-specific. For example, in harbor seals, BDE-209 concentrations were found to be up to five times higher in the liver than in blubber, suggesting tissue-specific accumulation. nih.gov This is consistent with observations that BDE-209 tends to migrate to well-perfused tissues like the liver. nih.gov
The elimination of BDE-209 also appears to differ among birds, mammals, and fish, and even between species within these classes. researchgate.net In rats, the bioavailability of the parent BDE-209 was calculated to be about 26%, with a terminal half-life of 2.5 days. nih.govtandfonline.com However, the concentration of phenolic metabolites in plasma was found to be four times higher than that of the parent compound, indicating that total absorption is higher. nih.govtandfonline.com
Metabolic Products of DecaBDE in Different Organisms
| Organism Group | Observed Metabolic Products | Source |
|---|---|---|
| Mammals (e.g., rats) | Nona-, Octa-, Hepta-BDEs, Hydroxylated and Methoxylated Metabolites | canada.capops.intnih.govtandfonline.com |
| Fish (e.g., rainbow trout) | Nona-, Octa-, Hepta-, Hexa-, Penta-BDEs | canada.caenv-health.org |
| Bacteria (e.g., Pseudomonas aeruginosa) | Nona-, Octa-, Hepta-BDEs | nih.gov |
Analytical Techniques for Decabromodiphenyl Ether Detection
Sample Preparation and Extraction Methods
Accurate quantification of BDE-209 in various matrices requires effective sample preparation and extraction. Traditional methods for solid samples like polymers often involve grinding or cryogrinding, followed by solvent extraction. thermofisher.com For environmental samples such as sediment and biota, common techniques include ultrasonication or Soxhlet extraction.
Recent advancements have focused on simplifying and accelerating the sample preparation process. Thermal desorption, for instance, allows for the direct analysis of BDE-209 in solid samples without the need for solvent extraction. chromatographyonline.com
Instrumental Analysis for Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and recommended technique for the high-accuracy determination of BDE-209. thermofisher.comgcms.cz However, this method can be time-consuming due to the extensive sample preparation required. fera.co.uk
To overcome these limitations, alternative methods have been developed:
Direct Insertion Probe-High Resolution Mass Spectrometry (DIP-HRMS): This technique allows for the rapid and direct quantification of BDE-209 in solid samples, such as plastics, without the need for chromatographic separation. thermofisher.comgcms.czfera.co.uk It relies on accurate mass determination to identify and quantify the target compound. gcms.cz
X-ray Fluorescence (XRF) Spectroscopy: XRF is often used as a screening tool to quantify the total bromine content in a sample, which can serve as a proxy for the presence of brominated flame retardants like BDE-209. thermofisher.com However, it is not compound-specific and can lead to false positives. thermofisher.com
Isotope Dilution Mass Spectrometry (IDMS): IDMS is a highly accurate method used for the certification of reference materials for BDE-209 quantification. chromatographyonline.com
Table 2: Comparison of Analytical Techniques for BDE-209
| Technique | Principle | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | High accuracy and sensitivity | Time-consuming sample preparation | thermofisher.comgcms.cz |
| DIP-HRMS | Direct thermal desorption into a high-resolution mass spectrometer | Rapid, no sample preparation, compound-specific | Requires specialized instrumentation | thermofisher.comgcms.czfera.co.uk |
| XRF | Measures elemental bromine content | Rapid, non-destructive screening | Not compound-specific, risk of false positives | thermofisher.com |
Toxicological Investigations of Decabromodiphenyl Ether: Mechanistic Pathways and Adverse Outcomes
Developmental Neurotoxicity Research
Animal studies and in vitro experiments have raised concerns about the potential developmental neurotoxicity of DecaBDE. researchgate.net While some research suggests a relatively low acute and chronic toxicity, with the liver and thyroid being primary targets, other studies indicate that DecaBDE may lead to developmental neurotoxicity, affecting motor and cognitive functions. researchgate.netnih.gov
Impact on Cognitive, Motor, and Behavioral Development
Exposure to DecaBDE during critical developmental periods has been linked to a range of long-term behavioral impairments in animal models. nih.govnih.gov Studies in mice have demonstrated that developmental exposure to DecaBDE can result in habituation failure, impaired learning in the Morris Water Maze, and deficits in response inhibition during operant conditioning tasks. nih.gov A negative correlation has also been observed between the levels of DecaBDE in human colostrum and the mental development of infants. nih.gov
Motor deficits have also been reported. In mice, neonatal exposure to DecaBDE led to impaired forelimb grip strength and altered motor output in wheel-running tests. nih.gov These effects appear to be more pronounced in males, suggesting a sex-specific sensitivity to the neurotoxic effects of DecaBDE. nih.gov Furthermore, research indicates that the neurotoxic effects of neonatal DecaBDE exposure can persist and even worsen with age, as evidenced by decreased habituation capabilities in adult mice exposed during early life. epa.gov Some studies suggest that these developmental behavioral effects appear to worsen as the animals age, indicating a potential for latent or progressive neurotoxicity. canada.ca
| Domain | Observed Effects in Animal Models | Human Evidence |
|---|---|---|
| Cognitive | Habituation failure, impaired learning (Morris Water Maze), impaired response inhibition. nih.gov | Negative correlation between DecaBDE in colostrum and infant mental development. nih.gov |
| Motor | Impaired forelimb grip strength, altered motor output. nih.gov | Not explicitly detailed in the provided search results. |
| Behavioral | Long-term behavioral impairments. nih.gov | Not explicitly detailed in the provided search results. |
Mechanisms of Action: Thyroid Hormone Homeostasis Disruption
One of the primary mechanisms by which DecaBDE is thought to exert its neurotoxic effects is through the disruption of thyroid hormone homeostasis. researchgate.netnih.gov Thyroid hormones are crucial for normal brain development, and any interference with their function can lead to significant neurodevelopmental problems. nih.govnih.govbioscientifica.com
DecaBDE and its metabolites can interfere with thyroid hormone function in several ways:
Competitive Binding: Due to their structural similarity to thyroid hormones, DecaBDE and its metabolites can competitively bind to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG). frontiersin.orgnih.gov This competition can displace thyroid hormones, leading to increased free thyroxine (fT4) levels and a shorter half-life of thyroxine (T4) in the body. frontiersin.orgnih.gov
Enzyme Induction: DecaBDE can induce the activity of enzymes in the liver, such as UDP-glucuronosyltransferases (UGTs), which are involved in the metabolism and elimination of thyroid hormones. frontiersin.orgnih.gov This increased elimination can lead to lower circulating levels of thyroid hormones.
Deiodinase Activity: DecaBDE may also affect the activity of iodothyronine deiodinases, enzymes that are critical for regulating thyroid hormone homeostasis within the brain itself. nih.gov
Direct Effects on the Thyroid Gland: Animal studies suggest that DecaBDE can have direct and indirect toxic effects on the thyroid gland, potentially related to oxidative stress and altered enzyme activity. frontiersin.orgnih.gov
The disruption of thyroid hormone homeostasis during critical developmental windows can have lasting consequences for brain development. nih.gov
Direct Neurological Effects on Neuronal and Glial Cell Function
Beyond its effects on the thyroid system, DecaBDE can exert direct toxic effects on neuronal and glial cells. researchgate.netnih.gov In vitro studies have shown that several polybrominated diphenyl ether (PBDE) congeners, the chemical family to which DecaBDE belongs, can cause oxidative stress in neurons, which can lead to apoptosis (programmed cell death). nih.gov
Astrocytes, a type of glial cell, play a critical role in supporting neuronal function and protecting neurons from oxidative stress. nih.gov Research has shown that early postnatal exposure to DecaBDE can lead to a decrease in astrocyte density in the hippocampus of mice. nih.gov Since astrocytes are involved in mediating the effects of thyroid hormone on neuronal processes, a reduction in their numbers could further exacerbate the neurodevelopmental deficits caused by thyroid disruption. nih.gov The commercial PBDE mixture, DE-71, has been shown to trigger apoptosis in both neurons and astrocytes in cell cultures. nih.gov
Synaptic Transmission Modulation and Neurodevelopmental Deficits
The proper functioning of synapses, the junctions between neurons where signals are transmitted, is fundamental for all brain functions, including learning and memory. frontiersin.org Disruption of synaptic transmission and plasticity has been linked to various neurodevelopmental disorders. frontiersin.orgelifesciences.orgbuffalo.edu
While the direct effects of DecaBDE on synaptic transmission are still being investigated, the broader class of PBDEs has been shown to interfere with synaptic processes. researchgate.net Changes in the expression of genes and proteins involved in synapse formation, neuronal morphology, and neurotransmitter release have been observed following PBDE exposure. researchgate.net These compounds can also disrupt signal transduction pathways and calcium homeostasis, both of which are critical for synaptic function. nih.gov The modulation of synaptic transmission represents a plausible mechanism through which DecaBDE could contribute to neurodevelopmental deficits.
Vulnerable Windows of Exposure and Persistent Developmental Effects
The timing of exposure to DecaBDE is a critical factor in determining its neurotoxic potential. The developing brain is particularly susceptible to the effects of environmental toxicants during specific "windows of vulnerability." epa.govpops.int For DecaBDE, the early postnatal period, which corresponds to a period of rapid brain growth and development, appears to be a particularly sensitive window. epa.gov
Exposure during these critical periods can lead to functional neurological effects that manifest later in life. epa.gov Studies have shown that the neurobehavioral effects of neonatal DecaBDE exposure can be persistent and may even worsen with age. epa.gov This suggests that early-life exposure can set in motion a cascade of events that leads to progressive neurological deficits.
Endocrine Disruption Mechanisms
DecaBDE is recognized as an endocrine-disrupting chemical (EDC), primarily due to its interference with the thyroid hormone system. nih.gov As discussed previously, its structural similarity to thyroid hormones allows it to disrupt their transport, metabolism, and action. frontiersin.orgnih.gov
The endocrine-disrupting effects of DecaBDE are not limited to the thyroid axis. Evidence suggests that PBDEs can also interfere with other hormonal systems, although this area requires further research. For instance, some studies indicate that PBDEs may have effects on estrogen and androgen signaling. bioscientifica.com The ability of DecaBDE and other PBDEs to disrupt multiple endocrine pathways highlights their potential to cause a wide range of adverse health effects.
| Mechanism | Description | Consequence |
|---|---|---|
| Thyroid Hormone Mimicry | Structurally similar to thyroid hormones. frontiersin.orgnih.gov | Competitively binds to transport proteins (TTR, TBG), displacing thyroid hormones. frontiersin.orgnih.gov |
| Enzyme Induction | Induces hepatic enzymes (e.g., UGTs). frontiersin.orgnih.gov | Increases metabolism and elimination of thyroid hormones. frontiersin.orgnih.gov |
| Deiodinase Inhibition | May alter the activity of deiodinases in the brain. nih.gov | Disrupts local regulation of thyroid hormone levels. nih.gov |
| Direct Glandular Toxicity | Can cause direct and indirect toxic effects on the thyroid gland. frontiersin.orgnih.gov | May involve oxidative stress and altered enzyme activity. frontiersin.orgnih.gov |
Interaction with Thyroid Hormone Receptors (TR) and Signaling Pathways
Due to its chemical structure resembling that of thyroxine (T4) and triiodothyronine (T3), Decabromodiphenyl ether and its metabolites can interact with thyroid hormone receptors (TRs). canada.caresearchgate.net Studies have shown that polybrominated diphenyl ethers (PBDEs), including BDE-209, can bind to TRs, with the binding affinity increasing with a higher degree of bromination. canada.ca BDE-209, being the most brominated congener, exhibits a strong affinity for TRs. canada.ca This interaction can disrupt normal thyroid hormone signaling. It has been proposed that BDE-209 may act as a competitive inhibitor of thyroid receptor beta (TRβ), impacting its expression and function. researchgate.net This competitive binding can dissociate the DNA binding domain of TRs from thyroid hormone response elements (TRE), thereby disrupting TRβ-mediated gene transcription. canada.ca Research has demonstrated that BDE-209 not only inhibits the transcriptional function of TRβ but can also directly block its gene expression. canada.ca
Modulation of the Hypothalamic-Pituitary-Thyroid (HPT) Axis
This compound can disrupt the delicate balance of the hypothalamic-pituitary-thyroid (HPT) axis, a critical negative feedback system that regulates thyroid hormone production. canada.canih.gov Exposure to BDE-209 has been shown to interfere with the transport and metabolism of thyroid hormones. nih.gov It can competitively bind to thyroid hormone transport proteins like thyroxine-binding globulin (TBG) and transthyretin (TTR), which can lead to an increase in free T4 and a reduction in the half-life of T4 in the body. epa.gov Animal studies have demonstrated that exposure to BDE-209 can affect the expression of genes related to the HPT axis. nih.gov For instance, in zebrafish, parental exposure to BDE-209 led to altered expression of genes in their offspring, including downregulation of thyroid hormone receptor α (tr-α), thyrotropin-releasing hormone (trh), and thyroid-stimulating hormone β (tsh-β), and upregulation of thyroid-stimulating hormone receptor (tshr) and transthyretin (ttr). epa.gov
Thyroid Gland Histopathology and Functional Alterations
Exposure to this compound has been linked to observable changes in the structure and function of the thyroid gland. Histopathological examinations in animal models have revealed significant alterations following BDE-209 exposure. These changes include hyperplasia, reduced follicle size, decreased colloid area, and disordered, ruptured, and pyknotic follicular epithelial cells. nih.gov In broiler chicks, oral intake of BDE-209 resulted in ruptured and even hyperplastic follicular epithelial cells in the thyroid. nih.govresearchgate.net At higher doses, BDE-209 may lead to a reduction in thyroglobulin (TG) and thyroid peroxidase (TPO), potentially through atrophy of the rough endoplasmic reticulum or downregulation of related genes. frontiersin.org
Gene Expression and Enzyme Activity Perturbations in Endocrine Systems
This compound exposure can lead to significant changes in gene expression and the activity of enzymes crucial for endocrine function. canada.caepa.gov Studies have identified hundreds of differentially expressed genes in thyroid tissue following BDE-209 exposure. canada.ca For example, in broiler chicks, 501 differentially expressed genes were identified in the thyroid, with 222 being upregulated and 279 downregulated. nih.govresearchgate.net The neuroactive ligand-receptor interaction pathway was found to be significantly enriched. nih.govresearchgate.net
BDE-209 can also influence the activity of enzymes involved in thyroid hormone metabolism, such as deiodinases. canada.ca It has been shown to induce the upregulation of deiodinase type I (Dio1) activity in human hepatocytes and deiodinase type II (Dio2) activity in larvae. canada.ca Conversely, PBDEs have been found to down-regulate Dio2 activity in human glial cells. canada.ca Furthermore, BDE-209 can induce UDP-glucuronosyltransferases (UGTs) in the liver, which can enhance the elimination of thyroxine through bile, contributing to thyroid hormone dysfunction. epa.gov
Table 1: Effects of this compound on Endocrine System Parameters
| Parameter | Organism/System | Observed Effect | Reference(s) |
|---|---|---|---|
| Thyroid Hormone Levels | Fathead Minnows | Decline in circulating total thyroxine (TT4) and 3,5,3'-triiodothyronine (TT3) | canada.ca |
| Rats | Decreased serum triiodothyronine (T3) levels | core.ac.uk | |
| Broiler Chicks | Reduction in serum thyroxine (T4) | nih.gov | |
| Thyroid Receptor Interaction | In vitro | Competitive binding to thyroid hormone receptors (TRs), particularly TRβ | canada.caresearchgate.net |
| HPT Axis Gene Expression | Zebrafish Offspring | Altered expression of tr-α, trh, tsh-β, tshr, and ttr | epa.gov |
| Thyroid Gland Histopathology | Broiler Chicks | Ruptured and hyperplastic follicular epithelial cells | nih.govresearchgate.net |
| Rats | Hyperplasia, reduced follicle size, decreased colloid area | nih.gov | |
| Enzyme Activity | Human Hepatocytes | Upregulation of deiodinase type I (Dio1) activity | canada.ca |
| Fathead Minnows | Reduced brain deiodinase activity (T4-ORD) | canada.ca | |
| Liver | Induction of UDP-glucuronosyltransferases (UGTs) | epa.gov |
Immunotoxicological Studies
Emerging evidence suggests that this compound can also exert toxic effects on the immune system, leading to a range of adverse outcomes from organ pathology to cellular dysfunction.
Impact on Lymphoid Organ Pathology and Immune Cell Populations
Studies in animal models have demonstrated that BDE-209 exposure can lead to pathological changes in primary lymphoid organs such as the thymus and spleen. nih.govnih.gov Observed effects include atrophy of the thymus and spleen. nih.govnih.gov Histopathological examinations of immune organs in broiler chicks exposed to BDE-209 revealed damaged and necrotic lymphocytes in the spleen and bursa of Fabricius, as well as a loss of lymphoid cells in the thymus. researchgate.net
BDE-209 also impacts the populations of various immune cells. Long-term exposure in adult mice resulted in reduced numbers of leukocytes, including monocytes. nih.govnih.gov Furthermore, a significant decrease in the number of lymphocytes was observed in rainbow trout after 120 days of exposure. acs.org In-depth studies have shown that BDE-209 can specifically affect T-cell populations, with reports of decreased CD4+ and CD8+ splenic sub-populations in mice. tandfonline.com Continuous exposure in mice led to lower numbers of antigen-specific CD8 T cells and reduced functionality of these cells. nih.govnih.gov
Oxidative Stress Induction and Inflammatory Pathway Activation
A key mechanism underlying the immunotoxicity of this compound appears to be the induction of oxidative stress. frontiersin.orgnih.gov Exposure to BDE-209 has been shown to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) in immune organs. researchgate.net In middle-aged mice, BDE-209 exposure led to oxidative stress in immune organs. researchgate.net This oxidative stress can damage cellular components and trigger inflammatory responses.
BDE-209 exposure has been linked to the activation of inflammatory pathways. nih.gov It can activate the IKK/IκB/NF-κB pathway, a key regulator of inflammation, and lead to an increase in the levels of pro-inflammatory cytokines. nih.gov Studies in mice have shown that BDE-209 exposure can lead to decreased production of cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Furthermore, BDE-209 has been shown to cause an imbalance in the Th1/Th2 helper T-cell response, which is crucial for a properly regulated immune response. nih.govnih.gov Transcriptome analysis of the spleen in broiler chicks exposed to BDE-209 revealed that the cytokine-cytokine receptor interaction signal pathway was significantly enriched, with decreased expression of interleukins (IL-18, IL-18R1, IL-18RAP, IL-21), interferon-gamma (IFNG), and tumor necrosis factor superfamily members (TNFSF8). researchgate.net
Table 2: Immunotoxicological Effects of this compound
| Parameter | Organism/System | Observed Effect | Reference(s) |
|---|---|---|---|
| Lymphoid Organ Pathology | Broiler Chicks | Damaged and necrotic lymphocytes in spleen and bursa; loss of lymphoid cells in thymus | researchgate.net |
| Mice | Atrophy of thymus and spleen | nih.govnih.gov | |
| Immune Cell Populations | Mice | Reduced leukocytes, monocytes, and CD8+ T-cells | nih.govnih.gov |
| Rainbow Trout | Decreased number of lymphocytes | acs.org | |
| Oxidative Stress | Mice | Increased malondialdehyde (MDA) and decreased superoxide dismutase (SOD) in immune organs | researchgate.net |
| Inflammatory Pathways | In vitro (Liver cells) | Activation of IKK/IκB/NF-κB pathway | nih.gov |
| Mice | Decreased production of IFN-γ, IL-2, and TNF-α | nih.govnih.gov | |
| Broiler Chicks | Altered expression of cytokine and cytokine receptor genes | researchgate.net |
Cytokine Production and Immunomodulatory Responses
This compound (BDE-209) has been shown to exert immunomodulatory effects, including the alteration of cytokine production. nih.govcanada.ca Investigations into its impact on the immune system have revealed significant interference with immunomodulation, potentially leading to inflammatory effects. nih.gov
In a study on broiler chicks, dietary exposure to BDE-209 resulted in histopathological changes in immune organs, such as damaged and necrotic lymphocytes in the spleen and bursa of Fabricius, and a loss of lymphoid cells in the thymus. nih.govresearchgate.net Transcriptome analysis of the spleen in these animals identified that the cytokine-cytokine receptor interaction signal pathway was the most significantly enriched. nih.govresearchgate.net This was further supported by quantitative real-time PCR, which confirmed decreased expression of several key cytokines and their receptors, including interleukin 18 (IL-18), IL-18 receptor 1 (IL18R1), IL-18 receptor accessory protein (IL18RAP), and IL-21. nih.gov Additionally, the expression of interferon-gamma (IFNG) and tumor necrosis factor superfamily member 8 (TNFSF8) was also found to be decreased, indicating a significant disruption of immune function. nih.gov Another study also noted that cytokine production was affected at high doses of BDE-209. canada.cacanada.ca
These findings suggest that BDE-209's immunotoxicity may involve the suppression of immune and physiological functions of spleen cells, which can lead to inflammation and apoptosis. nih.gov
Reproductive and Developmental Toxicity Assessments
Fertility Parameters and Gonadal Histopathology
Exposure to this compound has been linked to adverse effects on male reproductive organs and fertility parameters. nih.gov Studies have demonstrated that maternal BDE-209 exposure during lactation can markedly affect the histoarchitecture of the testis in adult male offspring. nih.gov In these offspring, a decreased expression of connexin 43 and androgen receptor was also noted in the testes. nih.gov
In adult male rats, oral administration of BDE-209 has been shown to cause testicular damage. researchgate.net Similarly, research in mice has indicated that postnatal exposure can lead to reductions in testicular size. nih.gov Other studies have reported that while absolute testis weight might not differ, relative testis weight can be reduced. ijomeh.eu Maternal exposure to BDE-209 during lactation has also been found to interfere with germ cell dynamics in the testes of adult offspring. nih.gov
Histopathological examinations in some studies, however, showed that the morphology of testicular tissues appeared normal in treated groups compared to controls, and DNA content in testis cells was unaffected. epa.gov
Sperm Morphology, Motility, and Viability Effects
The impact of this compound on sperm parameters appears to be dose- and exposure-timing-dependent, with varied findings across studies. Some research has reported no significant differences in sperm motility, count, or morphology between BDE-209 exposed groups and controls. epa.govepa.gov One study on adult mice found that while most parameters were unaffected, there was a significant decrease in the amplitude of the lateral head displacement (ALH), a sperm motion velocity parameter. epa.gov This study also observed a significant decrease in sperm with high mitochondrial membrane potential (MMP), a predictor of fertility, and an associated increase in sperm hydrogen peroxide generation. epa.gov
In contrast, other studies have demonstrated more severe effects. Maternal exposure to BDE-209 during lactation was found to adversely affect the number, motility, and viability of spermatozoa in adult mice offspring. nih.gov Similarly, exposure of adult mice to BDE-209 resulted in significantly reduced sperm numbers and, at higher doses, significantly reduced sperm motility. mdpi.com Postnatal exposure in mice has also been linked to a reduced number of sperm. nih.gov In rats, BDE-209 exposure led to decreased sperm number and motility, alongside increased rates of sperm malformation. researchgate.net
Fetal and Neonatal Development: Growth, Survival, and Organogenesis
Laboratory animal studies indicate that this compound affects early fetal and neonatal development. canada.cacanada.ca The neonatal period, characterized by rapid brain growth, is a particularly vulnerable window. nih.gov Neonatal exposure to BDE-209 in mice has been shown to cause changes in the developmental expression of brain-derived neurotrophic factor (BDNF), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and growth-associated protein 43 (GAP-43). nih.gov These proteins are crucial biochemical substrates for neuronal survival, growth, and synaptogenesis. nih.gov
Furthermore, studies on the related compound decabromodiphenyl ethane (B1197151) (DBDPE), used as a replacement for BDE-209, have shown that gestational exposure can cause placental damage, leading to fetal growth restriction (FGR) in mice. nih.govnih.gov
Carcinogenicity and Tumorigenesis Research
Hepatic Neoplasia and Liver Tumorigenesis
Research has provided evidence for the carcinogenic potential of this compound, particularly concerning the liver. epa.govmdpi.com Long-term bioassays in rodents have demonstrated a dose-related increase in liver tumors. nih.gov
A key study by the National Toxicology Program (NTP) found that chronic dietary exposure to BDE-209 caused a dose-dependent increased incidence of liver neoplastic nodules in F344/N rats of both sexes, with statistical significance at the high dose. epa.govepa.gov While there were no significant changes in hepatocellular carcinoma in rats, these findings provided some evidence of carcinogenicity. epa.gov In the same NTP study, male B6C3F1 mice exposed to BDE-209 showed increased incidences of hepatocellular adenomas or carcinomas (combined). epa.govca.gov Based on these rodent studies, the U.S. Environmental Protection Agency (EPA) has classified the evidence for BDE-209 as "suggestive evidence of carcinogenic potential." epa.govepa.gov
Table 1: Incidence of Liver Neoplastic Nodules in F344/N Rats from NTP Chronic Exposure Study
| Sex | Exposure Group | Overall Incidence | Adjusted Rates |
| Male | Control | 2/50 (4%) | 5.2% |
| Low Dose | 8/50 (16%) | 31.1% | |
| High Dose | 15/49 (31%) | 52.7% | |
| Female | Control | 1/50 (2%) | 2.5% |
| Low Dose | 5/49 (10%) | 15.2% | |
| High Dose | 9/50 (18%) | 24.4% |
Pancreatic Acinar Cell Adenoma Induction
Studies have investigated the carcinogenic potential of this compound, with some evidence pointing towards the induction of pancreatic acinar cell adenomas. In a two-year feeding study conducted by the National Toxicology Program (NTP), male rats exposed to high doses of a commercial decaBDE mixture showed an increased incidence of acinar cell adenomas in the pancreas. nih.govfrontiersin.orgnih.gov Specifically, four high-dose male rats developed these adenomas. nih.govnih.gov However, it is important to note that these tumors were not observed in female rats or in mice under similar study conditions. inchem.org The biological significance of this finding has been a subject of discussion, with some researchers considering it a marginal increase. nih.gov Other studies have also reported the observation of pancreatic acinar cell adenomas in male rats following oral administration of decaBDE. inchem.org
Thyroid Carcinoma Pathogenesis and Progression
The thyroid gland has been identified as a primary target for the toxic effects of this compound. nih.gov Research suggests that long-term exposure to decaBDE can promote the proliferation and tumorigenesis of papillary thyroid carcinoma (PTC). nih.govnih.gov The underlying mechanism appears to involve the disruption of the thyroid system. nih.gov DecaBDE acts as a competitive inhibitor of thyroid receptor beta (TRβ) expression and function, which can lead to increased proliferation of thyroid tissue and the development of thyroid carcinoma. nih.govconsensus.app
Studies using both in vitro functional assays and in vivo mouse models have demonstrated the chronic toxicity and potential tumorigenic effects of decaBDE on the thyroid. nih.govnih.gov In these studies, exposure to decaBDE was shown to exacerbate the aggressiveness of PTC cells and promote cell proliferation. nih.govnih.gov Furthermore, an increased incidence of thyroid gland follicular cell adenomas or carcinomas (combined) has been observed in dosed male mice. nih.govnih.gov Some epidemiological studies have also suggested a positive correlation between BDE-209 exposure and the risk of thyroid cancer. frontiersin.org
Genotoxicity and Mutagenicity Evaluations
The genotoxic and mutagenic potential of this compound has been assessed in various studies, with the general consensus being that it is not mutagenic. epa.govepa.gov Multiple studies using bacterial reverse mutation assays (Ames test) with different strains of Salmonella typhimurium have yielded negative results, both with and without metabolic activation. nih.govinchem.orgpic.int Similarly, decaBDE did not induce mutations in the mouse lymphoma L5178Y/TK+/- assay. nih.govepa.gov
In vivo studies have further supported the lack of genotoxic effects. DecaBDE did not induce micronuclei formation in the bone marrow of mice in a 4-week treatment study. nih.gov It also did not cause sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary cells in vitro. inchem.orgepa.gov While one study suggested that decaBDE may have genotoxic effects, the majority of in vitro and in vivo research indicates that non-genotoxic mechanisms are likely responsible for its carcinogenic effects, particularly in the liver. nih.gov However, some studies in marine mussels have shown that decaBDE can induce DNA damage, as determined by the comet assay, and micronuclei formation at high exposure concentrations. nih.gov
In Vitro and In Vivo Toxicological Model Systems
Rodent Models (Rats, Mice) in Chronic and Subchronic Studies
Rodent models, particularly rats and mice, have been instrumental in evaluating the long-term toxicity and carcinogenicity of this compound. Chronic two-year feeding studies in F344/N rats and B6C3F1 mice have been central to understanding its carcinogenic potential. nih.gov These studies have revealed target organs for decaBDE toxicity, including the liver and thyroid. nih.govnih.gov
In male and female rats, exposure to decaBDE in the diet led to an increased incidence of neoplastic nodules in the liver. nih.govinchem.org Male rats also exhibited an increased incidence of pancreatic acinar cell adenomas. inchem.org In mice, a marginally increased incidence of hepatocellular adenomas or carcinomas (combined) was observed in males. nih.govnih.gov Furthermore, dosed male mice showed an increased incidence of thyroid gland follicular cell adenomas or carcinomas. nih.govnih.gov Subchronic studies have also been conducted to investigate the mechanisms of toxicity, such as the interference of decaBDE with thyroid hormones in weanling rats. epa.gov
| Rodent Model Findings for this compound | |
| Observation | Animal Model |
| Increased incidence of neoplastic nodules of the liver | Male and female rats |
| Increased incidence of pancreatic acinar cell adenomas | Male rats |
| Marginally increased incidence of hepatocellular adenomas or carcinomas (combined) | Male mice |
| Increased incidence of thyroid gland follicular cell adenomas or carcinomas (combined) | Male mice |
Aquatic Organism Models (Fish, Zebrafish) in Ecotoxicological Assessments
Aquatic organisms are crucial models for assessing the environmental risks of persistent organic pollutants like this compound. Studies have shown that decaBDE can have adverse effects on various life stages of fish and amphibians, including impacts on survival, growth, and reproduction. industrialchemicals.gov.au Frogs have been noted as being particularly sensitive to decaBDE. industrialchemicals.gov.au
Avian Models (e.g., Broiler Chicks) in Immunotoxicity Studies
Avian models, such as broiler chicks, have been utilized to investigate the immunotoxic effects of this compound. Studies have shown that exposure to BDE-209 can suppress immune functions in animals. researchgate.net In broiler chicks fed a diet containing BDE-209, histopathological observations revealed damage and necrosis of lymphocytes in the spleen and bursa of Fabricius, as well as a loss of lymphoid cells in the thymus. researchgate.net
Mechanistically, BDE-209 exposure in chickens has been shown to cause morphological and structural abnormalities in the spleen. acs.org The immunotoxicity is thought to involve pathways related to oxidative stress, endoplasmic reticulum stress, autophagy, and apoptosis in lymphocytes. acs.org Furthermore, exposure to BDE-209 has been found to decrease the expression of antimicrobial peptide and immunoglobulin genes in the spleen, indicating interference with immune function. acs.org
Human Cell Line Studies and Mechanistic Investigations
In vitro studies utilizing human cell lines are crucial for elucidating the specific molecular and cellular pathways affected by this compound (DecaBDE) exposure. These investigations offer a controlled environment to explore the mechanisms of toxicity, providing insights that complement in vivo animal studies and human epidemiological data.
A significant focus of research has been on the potential of DecaBDE to induce oxidative stress. canada.cacanada.ca This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. Studies have shown that DecaBDE can lead to increased ROS production in various cell types. mdpi.com For example, in human neuroblastoma cells, exposure to DecaBDE resulted in oxidative DNA damage. mdpi.com This oxidative stress can damage cellular components like lipids, proteins, and DNA, potentially leading to apoptosis (programmed cell death). canada.cacanada.canih.gov
The neurotoxic potential of DecaBDE has been another active area of investigation. In vitro experiments on nerve tissues and cells have demonstrated that DecaBDE can decrease cell viability and induce apoptosis, although often at higher concentrations compared to less brominated polybrominated diphenyl ethers (PBDEs). canada.cacanada.ca This reduced potency is sometimes attributed to DecaBDE's bulky molecular structure, which may hinder its entry into cells. canada.cacanada.canih.govnih.gov Studies on human neuroblastoma cells have also indicated that DecaBDE can cause cell cycle arrest in a p53-dependent manner. mdpi.com
Endocrine disruption, particularly concerning thyroid hormone homeostasis, is a well-documented effect of PBDEs. frontiersin.orgduke.edu Due to the structural similarity between DecaBDE and thyroid hormones, there is significant concern about its potential to interfere with the endocrine system. frontiersin.orgnih.gov In vitro studies using human cell lines have explored these effects. For instance, research on human papillary thyroid carcinoma (PTC) cell lines, such as TPC-1 and BCPAP, and a normal human thyroid follicular epithelial cell line (Nthy-ori 3-1), demonstrated that long-term exposure to DecaBDE promoted cell proliferation. mdpi.comnih.govconsensus.appnih.gov The mechanism appears to involve DecaBDE acting as a competitive inhibitor of thyroid receptor beta (TRß), thereby disrupting normal thyroid system function. mdpi.comnih.govconsensus.appnih.gov However, some studies using human breast carcinoma (MVLN) cells did not find a significant estrogenic response induced by DecaBDE. epa.govmdpi.com
The genotoxic and carcinogenic potential of DecaBDE has also been assessed in human cell lines. While some studies suggest a lack of significant mutagenic potential, others indicate possible carcinogenic effects. www.gov.ukfrontiersin.org For example, research on human embryonic kidney (HEK293T) cells found that DecaBDE exposure could alter nucleosome organization by changing the expression of histone gene clusters, which may be linked to carcinogenicity. nih.gov
The following table summarizes findings from various human cell line studies investigating the mechanistic pathways of this compound.
| Cell Line | Cell Type | Investigated Endpoint | Key Findings | Citations |
| Human Neuroblastoma Cells | Neuronal | Oxidative Stress, Genotoxicity | Caused oxidative DNA damage and p53-dependent cell arrest. | mdpi.com |
| Nthy-ori 3-1, TPC-1, BCPAP | Thyroid Epithelial, Papillary Thyroid Carcinoma | Cell Proliferation, Endocrine Disruption | Promoted proliferation by acting as a competitive inhibitor of thyroid receptor beta (TRß). | mdpi.comnih.govconsensus.appnih.gov |
| HEK293T | Embryonic Kidney | Genotoxicity, Carcinogenicity | Altered expression of histone gene clusters, suggesting potential changes to nucleosome organization and carcinogenicity. | nih.gov |
| MVLN | Breast Carcinoma | Endocrine Disruption (Estrogenic Effects) | Did not exhibit significant estrogenic effects. | epa.govmdpi.com |
| HepG2 | Liver Carcinoma | Aryl Hydrocarbon Receptor (AhR) Activation | Did not induce EROD activity, suggesting no activation of the AhR. | epa.gov |
| Human Fibroblasts | Connective Tissue | Genotoxicity (Unscheduled DNA Synthesis) | Negative results were obtained, indicating no significant induction of unscheduled DNA synthesis. | www.gov.uk |
| Human Peripheral Blood Lymphocytes | Immune Cells | Genotoxicity (Chromosome Aberrations) | No significant increase in chromosome aberrations was observed. | www.gov.uk |
These in vitro studies provide valuable mechanistic data, though it is important to recognize that the concentrations used are often higher than typical human exposure levels. canada.cacanada.ca Nevertheless, they highlight potential pathways of toxicity and are essential for a comprehensive toxicological assessment of this compound.
Human Exposure and Body Burden of Decabromodiphenyl Ether
General Population Exposure Pathways
The general population is exposed to DecaBDE through multiple sources, with indoor environments being a significant contributor. The primary routes of exposure include ingestion of contaminated dust, consumption of certain foods, and inhalation of airborne particulates.
Indoor Dust Ingestion as a Dominant Exposure Route
The primary route of human exposure to DecaBDE is the unintentional ingestion of contaminated indoor dust. scispace.comgreenfacts.orgnih.gov DecaBDE is an additive flame retardant, meaning it is not chemically bound to the products it is used in, such as electronics, furniture, and textiles. ciel.org Over time, it can be released from these products and settle in indoor dust. greenfacts.orgcanada.ca
Studies have consistently shown that indoor dust contains significantly higher concentrations of DecaBDE compared to outdoor soil. scispace.com For the general population, ingestion of indoor dust is considered a predominant source of exposure. canada.cacanada.ca In fact, for some populations, house dust is estimated to account for as much as 82% of the total intake of polybrominated diphenyl ethers (PBDEs), the family of chemicals to which DecaBDE belongs. cfs.gov.hk The concentration of BDE-209, the main component of commercial DecaBDE, can be particularly high in dust from homes and workplaces. acs.org For adults, soil and dust ingestion can account for a significant portion of their total exposure. scispace.com
Dietary Intake and Foodstuff Contamination Contributions
Dietary intake is another important pathway for DecaBDE exposure, although its contribution relative to dust ingestion can vary. canada.cacanada.ca DecaBDE has been detected in various food groups, including fish, meat, dairy products, eggs, and oils. canada.cacanada.ca The contamination of food can occur through various mechanisms, including the absorption of PBDEs by plants from soil and water, and the accumulation of these compounds in animals that are part of the human food chain. nih.govnih.gov
The levels of DecaBDE in food can differ significantly. For instance, a study on foods of animal origin found that the dominant PBDE congeners were BDE-47 and BDE-209, with levels varying widely even within the same food group. cfs.gov.hk Another study focusing on chicken tissues found that the liver posed the highest exposure risk for human consumption, especially if the chickens were fed contaminated feed. nih.govresearchgate.net While some assessments suggest that food is a lesser but still important pathway compared to dust, others highlight its significance. epa.gov
Inhalation Exposure to Airborne Particulates
Inhalation of airborne particulates is also a route of exposure to DecaBDE, although it is generally considered to contribute less to the total body burden compared to ingestion pathways. scispace.comgreenfacts.org DecaBDE can adsorb to airborne particles, which can then be inhaled. canada.cacanada.ca Indoor air, in particular, can contain higher levels of these contaminated particles due to the off-gassing from consumer products. researchgate.net
While outdoor ambient air concentrations of DecaBDE are generally low, localized areas near facilities that recycle electronic goods may have higher levels. canada.cacanada.ca For the general population, however, exposure from ambient air is considered to be low. canada.ca The primary concern for inhalation exposure remains the indoor environment. researchgate.net
Vulnerable Subpopulation Exposure Dynamics
Certain subpopulations are more vulnerable to DecaBDE exposure due to physiological and behavioral factors. These include infants, toddlers, and the developing fetus.
Infant and Toddler Exposure: Breast Milk and Mouthing Behaviors
Infants and toddlers represent a particularly vulnerable group with unique exposure pathways. ciel.org Breast milk is a significant source of exposure for nursing infants, as DecaBDE can accumulate in fatty tissues and be transferred from mother to child during lactation. nih.govcanada.ca Studies have detected DecaBDE in human breast milk, with concentrations varying among individuals and geographic locations. canada.cacanada.ca
For toddlers, hand-to-mouth behavior is a major contributor to their higher exposure levels compared to adults. nih.govewg.org They spend more time indoors and closer to the floor, increasing their contact with contaminated dust. nih.gov The mouthing of objects, including toys that may contain DecaBDE, further increases their oral intake of the chemical. canada.cacanada.ca In fact, for children aged 0.5 to 4 years, the mouthing of hard plastic toys is estimated to be a primary source of exposure. canada.ca
Prenatal and Perinatal Transfer and Maternal-Fetal Dynamics
Exposure to DecaBDE can begin even before birth. The compound is capable of crossing the placental barrier, leading to in-utero exposure of the fetus. nih.govciel.orgepa.gov DecaBDE has been detected in fetal blood and tissues, indicating maternal-fetal transfer. ciel.orgacs.org This prenatal exposure occurs during critical windows of development, which can have significant implications. The levels of DecaBDE on a lipid basis have been found to be quite similar in fetuses, children, and adults. greenfacts.org
Occupational Exposure Risk Assessment
Occupational exposure to decabromodiphenyl ether (decaBDE) is a significant concern, particularly in industries where the compound is manufactured or where products containing it are handled and processed. The primary routes of occupational exposure are inhalation of dust particles containing decaBDE and dermal contact.
Exposure in Manufacturing and Electronic Waste Recycling Facilities
Workers in this compound (decaBDE) manufacturing plants and electronic waste (e-waste) recycling facilities are among the most highly exposed populations. pic.int High levels of decaBDE are found near these industrial sites. researchgate.net In manufacturing settings, decaBDE is handled as a powder, which can lead to significant airborne concentrations. researchgate.net
Studies have documented elevated levels of BDE-209, the main congener in commercial decaBDE mixtures, in both the work environment and in the bodies of workers. For instance, air samples from a BDE-209 manufacturing plant showed concentrations ranging from 10.6 to 295 µg/m³. nih.gov This direct exposure translates to a higher body burden for these workers.
E-waste recycling facilities are another major source of occupational exposure. researchgate.net The dismantling and shredding of plastics from electronics release decaBDE-laden dust into the air. pic.int Workers in these facilities have been found to have significantly higher serum concentrations of BDE-209. One study reported that serum concentrations of BDE-209 in workers at a PBDE manufacturing plant ranged from 67.4 to 109,000 ng/g lipid weight, with a median of 3420 ng/g lipid weight. pic.int Another investigation found that levels of BDE-209 in the serum of workers at a BDE-209 manufacturing plant ranged from 0.202 to 57.1 µg/g lipid weight. nih.gov These levels are orders of magnitude higher than those found in the general population. nih.gov
Table 1: BDE-209 Concentrations in Occupationally Exposed Workers
| Population Group | Matrix | Concentration Range (ng/g lipid weight) | Median Concentration (ng/g lipid weight) | Reference |
|---|---|---|---|---|
| PBDE Manufacturing Plant Workers | Serum | 67.4 - 109,000 | 3,420 | pic.int |
| BDE-209 Manufacturing Plant Workers | Serum | 202 - 57,100 | - | nih.gov |
| Foam Recycling Workers | Serum | - | 160 | pic.int |
| Carpet Installers | Serum | - | 178 | pic.int |
| Non-occupationally Exposed Control | Serum | - | 19.3 | pic.int |
Service-Related Professional Exposures and Health Implications
Beyond manufacturing and e-waste recycling, other professions that involve handling products containing decaBDE also face an increased risk of exposure. researchgate.netpic.int This includes computer technicians, carpet installers, and workers in foam recycling. researchgate.netpic.int Studies have shown that these professional groups have higher serum levels of BDE-209 compared to control groups. researchgate.netpic.intresearchgate.net
For example, computer technicians who handle and repair electronic devices can be exposed to decaBDE from the plastic components. Research has indicated that computer technicians can have serum concentrations of BDE-209 that are five times higher than those of hospital cleaners and computer clerks. ciel.orgwa.gov Similarly, carpet installers can be exposed through the handling of carpets with backings treated with decaBDE. pic.intpic.int One study found that the median serum PBDE concentration in carpet installers was 178 ng/g lipid, significantly higher than a non-occupationally exposed control group. pic.int
The primary health concerns associated with occupational exposure to decaBDE are related to its potential for long-term health effects. Although decaBDE has low acute toxicity, repeated exposure may affect thyroid function and the liver. canada.ca Animal studies have suggested that decaBDE can cause developmental neurotoxic effects and may be a possible human carcinogen. canada.caacs.org The International Agency for Research on Cancer (IARC) has classified decaBDE as a possible human carcinogen based on evidence of liver cancer in animals. canada.ca In occupationally exposed workers, a positive correlation has been observed between serum BDE-209 concentrations and levels of total thyroxine (TT4) and total triiodothyronine (TT3). pic.int
Biomonitoring and Pharmacokinetic Studies in Human Matrices
Biomonitoring studies have been crucial in assessing the extent of human exposure to this compound. These studies typically measure the concentration of BDE-209 and other polybrominated diphenyl ether (PBDE) congeners in various human biological samples.
Serum and Plasma Concentrations and Trends
DecaBDE, primarily as the congener BDE-209, is frequently detected in human serum and plasma samples, indicating widespread exposure in the general population. basel.int Concentrations can vary significantly depending on geographic location, age, and occupational exposure.
In a study of the general adult population in Catalonia, Spain, BDE-209 was the predominant congener with a median concentration of 3.7 ng/g lipid. basel.int A Canadian study found a population-weighted geometric mean concentration of 1.1 ng/g lipid in pooled serum samples, with the highest concentrations observed in 6- to 11-year-olds (geometric mean of 3.8 ng/g lipid). diva-portal.org In the United States, a study of mothers and their young children reported a mean decaBDE concentration of 1.7 ng/g lipid in mothers' serum and 3.5 ng/g lipid in children's serum. diva-portal.org
Temporal trend studies have shown a decrease in the concentrations of some lower-brominated PBDEs in human plasma following their phase-out, but the trend for BDE-209 is less clear. nih.gov Some research suggests that due to its continued use in some regions and its presence in older products, exposure to BDE-209 may persist. basel.int
Table 2: Serum and Plasma Concentrations of BDE-209 in Various Populations
| Population | Location | Matrix | Geometric Mean (ng/g lipid) | Median (ng/g lipid) | Concentration Range (ng/g lipid) | Reference |
|---|---|---|---|---|---|---|
| General Adult Population | Catalonia, Spain | Serum | - | 3.7 | - | basel.int |
Breast Milk Levels and Infant Exposure Implications
This compound is absorbed by the body, distributed to mammary tissue, and secreted in human milk during lactation. canada.ca This represents a significant route of exposure for nursing infants. researchgate.netpic.int Studies have consistently detected BDE-209 in breast milk samples from around the world.
A study in Saudi Arabia found BDE-209 in all analyzed breast milk samples, with a median concentration of 0.19 ng/g lipid weight. scbt.com In the United States, a study of mothers in Texas reported a maximum concentration of 2.5 ng/g lipid, while another in California found a maximum of 55.3 ng/g lipid. diva-portal.org Overseas, the mean BDE-209 concentration in breast milk samples has been reported to range from 0.12 to 0.92 ng/g lipid weight. researchgate.net
The presence of decaBDE in breast milk is of particular concern because infants and young children are considered a vulnerable population. pic.int Their developing organs and higher food intake relative to their body weight can lead to a greater body burden of environmental chemicals. pic.int The estimated daily intake of decaBDE for breastfed infants is often the highest among all age groups. diva-portal.org Despite this, the numerous health benefits of breastfeeding are generally considered to outweigh the potential risks from chemical exposure. pic.int
Table 3: this compound (BDE-209) Concentrations in Breast Milk
| Location | Number of Samples | Median Concentration (ng/g lipid weight) | Mean Concentration (ng/g lipid weight) | Maximum Concentration (ng/g lipid weight) | Reference |
|---|---|---|---|---|---|
| Saudi Arabia | 75 | 0.19 | - | - | scbt.com |
| United States (Texas) | 11 | - | - | 2.5 | diva-portal.org |
| United States (California) | - | - | - | 55.3 | diva-portal.org |
| Overseas (various) | - | - | 0.12 - 0.92 | - | researchgate.net |
Tissue Distribution and Body Burden Characterization
In studies with male Sprague-Dawley rats, after dietary exposure to a commercial DecaBDE mixture, BDE-209 and its debromination products were found to accumulate and distribute proportionately throughout the body. ciel.org Interestingly, decaBDE does not readily distribute to adipose tissue, which is unusual for a lipophilic compound. Instead, the highest concentrations are often found in plasma and blood-rich tissues such as the liver, kidney, and heart. One study in rats found that while lower brominated PBDEs were more evenly distributed in lipid-rich tissues, BDE-209 was the dominant congener in the liver and plasma but was not detected in adipose tissue or the carcass. wa.gov This suggests that plasma may be the most suitable matrix for biomonitoring BDE-209. wa.gov
Studies in fish have also shown that BDE-209 accumulates in tissues and can be most concentrated in the liver. Furthermore, research indicates that BDE-209 can be metabolized in vivo, leading to the formation of lower brominated and potentially more persistent and toxic congeners. ciel.org In rats, a small percentage of the administered BDE-209 dose was found to have formed nona- and octa-brominated diphenyl ethers through debromination. ciel.org This in vivo transformation is a critical aspect of decaBDE's pharmacokinetics, as it can lead to the formation of more bioaccumulative compounds. ciel.org
Advanced Analytical Methodologies for Decabromodiphenyl Ether Quantification
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of DecaBDE, aiming to isolate the analyte from complex sample matrices and preconcentrate it to detectable levels. The choice of technique is highly dependent on the matrix type, be it soil, sediment, water, or biological tissues.
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting DecaBDE from solid and semi-solid samples. It utilizes elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. Optimization of PLE parameters is crucial for achieving high recovery rates.
Key parameters for optimization include solvent type, temperature, pressure, and the number of extraction cycles. For instance, a method for analyzing PBDEs in soil optimized PLE parameters and studied the use of in-cell cleanup sorbents like Florisil and silica (B1680970) gel to create a rapid, one-step extraction and cleanup procedure oup.com. Similarly, a selective PLE (SPLE) methodology was optimized for determining a range of organic pollutants, including PBDEs, in wild boar liver samples, focusing on temperature, pressure, and contact time nih.gov. For sediment samples, an SPLE method followed by gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NCI-MS) was evaluated specifically for DecaBDE (BDE-209), with optimization of instrumental conditions to achieve a low detection limit of 50 pg g⁻¹ dry weight researchgate.net.
| Matrix | Solvent | Temperature (°C) | Pressure (MPa) | Static Time/Cycles | In-Cell Cleanup | Reference |
|---|---|---|---|---|---|---|
| Animal Feed (Fish Meal) | n-Hexane | 120 | 15 | 2 cycles of 20 min | Silica and Alumina Columns (post-extraction) | |
| Sediment (Selective PLE) | Not Specified | 100 | 10.3 (1500 psi) | Not Specified | Alumina | researchgate.net |
| Soil | Not Specified | Not Specified | Not Specified | Not Specified | Florisil, Silica Gel | oup.com |
| Wild Boar Liver (SPLE) | Acetonitrile | Not Specified | Not Specified | Not Specified | EZ-POP SPE Cartridges (post-extraction) | nih.gov |
Microextraction techniques (METs) are a group of sample preparation methods that use minimal volumes of extracting phases, making them environmentally friendly, cost-effective, and efficient. doi.orgijrpc.com These techniques are particularly useful for trace analysis of DecaBDE in liquid samples.
Single-Drop Microextraction (SDME) is a form of liquid-phase microextraction (LPME) that utilizes a single microdrop of an organic solvent to extract analytes from an aqueous sample. wikipedia.orgnih.gov A method using SDME coupled with reversed-phase high-performance liquid chromatography (RP-HPLC) was developed for the determination of DecaBDE in water samples. nih.govresearchgate.net The study investigated and optimized several parameters affecting extraction performance. Under the optimal conditions—using toluene (B28343) as the extraction solvent, a 3.0 µL drop volume, a 15-minute extraction time, and a stirring speed of 600 rpm—the method achieved a detection limit of 0.7 ng/mL with high relative recoveries (91.5% to 102.8%) from tap and lake water samples. nih.gov
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Extraction Solvent | Toluene | nih.gov |
| Microdrop Volume | 3.0 µL | nih.gov |
| Extraction Time | 15 min | nih.gov |
| Stirring Speed | 600 rpm | nih.gov |
| Salt Addition | None | nih.gov |
| Detection Limit (LOD) | 0.7 ng/mL | nih.gov |
Solid-Phase Microextraction (SPME) employs a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. amazonaws.com The fiber can be exposed directly to the sample or to its headspace. For PBDEs, novel SPME fiber coatings, such as fluorinated polyaniline, have been developed to enhance extraction efficiency. dioxin20xx.org A headspace SPME (HS-SPME) method using such a fiber was established for the rapid determination of trace PBDEs in water and milk, achieving detection limits between 0.10 and 0.30 ng/L. dioxin20xx.org The development of SPME-based methods for nonvolatile pollutants like DecaBDE for in-situ coastal environment sampling has also been explored, demonstrating that equilibrium could be reached within 18 to 23 days. sccwrp.org
Chromatographic Separation and Spectrometric Detection Methods
Following extraction and cleanup, the definitive analysis of DecaBDE is performed using chromatographic separation coupled with a sensitive detection method. Gas chromatography is the standard technique, but liquid chromatography is also utilized.
GC-MS is the most common and powerful technique for the analysis of PBDEs. nih.gov However, the analysis of DecaBDE poses challenges due to its high boiling point and susceptibility to thermal degradation in the GC injector and column. tandfonline.com To overcome this, methods often employ short GC columns (~15 m) and optimized injection techniques. tandfonline.coms4science.at
Low-Resolution Mass Spectrometry (LRMS): LRMS is a widely used detection method for PBDE analysis. chromatographyonline.com It can be operated in different ionization modes, with electron ionization (EI) being common. However, for complex matrices, its selectivity may be limited.
High-Resolution Mass Spectrometry (HRMS): GC coupled with HRMS offers significant advantages over LRMS, including superior sensitivity and selectivity, which allows for the unequivocal identification of PBDEs even in highly complex samples. chromatographyonline.commdpi.com An analytical method using GC-HRMS was developed to simultaneously determine PBDEs from mono- to deca-brominated congeners in sediment, fish tissue, and milk. capes.gov.brresearchgate.net Monitoring at a resolution of 10,000 permitted clear identification of the target compounds. researchgate.net Orbitrap GC-MS technology, a form of HRMS, has demonstrated excellent quantitative performance for 27 PBDEs, including DecaBDE, with high mass accuracy (<0.5 ppm). thermofisher.com
Negative Chemical Ionization (NCI): NCI is a soft ionization technique that is highly sensitive and selective for electrophilic compounds like PBDEs. gcms.cznih.gov In GC-NCI-MS, methane (B114726) is often used as a reagent gas. tandfonline.com This technique produces less fragmentation and a strong molecular or pseudo-molecular ion, enhancing detection limits. gcms.cz The optimization of GC-NCI-MS conditions, such as ion source temperature, is critical for analyzing DecaBDE. researchgate.net One study found that increasing the carrier gas flow on a 30 m column improved the chromatographic performance and lowered the detection limit for BDE-209. tandfonline.com Another soft ionization technique, atmospheric pressure chemical ionization (APCI), has also shown notable improvements in sensitivity and reliability for highly brominated compounds like BDE-209 when coupled with tandem mass spectrometry (GC-APCI-MS/MS). nih.gov
While GC-MS is predominant, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative for the analysis of all major PBDE congeners, including the thermally labile DecaBDE. tandfonline.com Ultra-high performance liquid chromatography (UHPLC) coupled to MS/MS has been successfully used for the identification and quantification of DecaBDE in sludge, fish, and bivalve samples. researchgate.net This approach avoids the high temperatures of the GC inlet, thus preventing thermal degradation. For the analysis of related brominated flame retardants like hexabromocyclododecane (HBCDD) isomers, LC-MS/MS is the only appropriate technique due to thermal interconversions above 160 °C. mdpi.com
Gas chromatography with an electron capture detector (GC-ECD) is a cost-effective and sensitive alternative to GC-MS for screening and quantifying PBDEs. rsc.orgrsc.org This detector is highly responsive to halogenated compounds. A GC-ECD method was developed for the reliable quantification of several PBDE congeners, including BDE-209, in wastewater. rsc.orgrsc.org The method demonstrated satisfactory determination at trace levels, with detection limits ranging from 0.6 ng L⁻¹ to 11 ng L⁻¹. rsc.org While highly sensitive, a key challenge with GC-ECD is the potential for coelution of different congeners or other halogenated compounds, which can lead to misidentification and inaccurate quantification. nih.gov Therefore, careful optimization of the chromatographic separation and confirmation using a more selective detector like MS are often necessary.
Isotope Dilution Mass Spectrometry (IDMS) for Certified Reference Material Development
Isotope Dilution Mass Spectrometry (IDMS) stands as a primary analytical technique for the development of Certified Reference Materials (CRMs) due to its potential for high accuracy and precision. This method is crucial for establishing the certified values of chemical compounds like Decabromodiphenyl ether (BDE-209) in various matrices. The principle of IDMS involves the addition of a known amount of an isotopically labeled analogue of the analyte to the sample. After equilibration of the labeled standard with the native analyte in the sample, the mixture is analyzed by mass spectrometry. The concentration of the native analyte is determined by measuring the altered isotopic ratio.
The development of the first certified reference materials for several polybrominated flame retardants in polymers, including Deca-BDE, marked a significant step forward in ensuring the quality and comparability of measurement results. nih.gov These CRMs were produced by fortifying commercially available polyethylene (B3416737) and polypropylene (B1209903) with technical mixtures of brominated flame retardants. nih.gov
A key aspect of CRM development is the rigorous assessment of homogeneity and stability. For instance, in the development of polymer-based CRMs, homogeneity was tested on multiple units of the material, with between-unit variation confirmed to be below 4% for all congeners. nih.gov Stability was assessed under various storage conditions to estimate the uncertainty of degradation during transport and long-term storage. nih.gov
The certification process often involves an interlaboratory comparison with expert laboratories. For the first polymer CRMs, the between-laboratory standard deviations ranged from 3% to 12%, which was a notable improvement in the field of this analysis at the time. nih.gov The certified values are typically traceable to the International System of Units (SI).
Below is a table detailing the certified mass fraction of this compound (BDE-209) in a polypropylene Certified Reference Material.
Certified Value of this compound (BDE-209) in a Polypropylene CRM
| Certified Reference Material | Matrix | Certified Mass Fraction (g/kg) | Expanded Uncertainty (g/kg) |
|---|
Method Validation and Quality Assurance in Environmental and Biological Sample Analysis
Method validation and quality assurance are indispensable components of the analytical process for the quantification of this compound (BDE-209) in complex environmental and biological samples. These procedures ensure that the analytical data generated are reliable, accurate, and reproducible, which is crucial for environmental monitoring and human exposure assessment.
Method validation involves the systematic evaluation of an analytical method to demonstrate its suitability for a specific purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (trueness), precision (repeatability and reproducibility), and recovery. For the analysis of BDE-209 in various matrices, a range of analytical methods have been developed and validated. For example, a method for determining BDE-209 in household dust was validated with recoveries ranging from 72% to 106% and relative standard deviations (RSD) of less than 16%. researchgate.net
Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In the context of BDE-209 analysis, QA involves a comprehensive program that includes proper documentation, training of personnel, and specific quality control (QC) measures.
Quality control consists of the operational techniques and activities used to fulfill requirements for quality. This includes the routine analysis of quality control samples such as:
Method Blanks: To monitor for contamination during the analytical process.
Spiked Samples: To assess the accuracy and recovery of the method in the specific sample matrix.
Certified Reference Materials (CRMs): To provide an independent assessment of the accuracy of the measurements.
Duplicate Samples: To evaluate the precision of the entire analytical procedure, from sample preparation to measurement.
Interlaboratory comparison studies are a vital component of external quality assurance, providing an objective assessment of a laboratory's performance. These studies have shown improvement over time in the analysis of BDE-209, with coefficients of variation reaching 20% and less in some cases. researchgate.net For instance, an interlaboratory characterization of a freshwater sediment CRM (ERM-CC537a) showed a relative standard deviation among laboratories of 9% to 15% for various PBDEs, with a specific mention of BDE-209. nih.gov
The following table summarizes typical method validation and quality control findings for the analysis of this compound (BDE-209) in different environmental and biological matrices.
Summary of Method Validation and Quality Control Data for this compound (BDE-209) Analysis
| Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) |
|---|---|---|---|---|
| Household Dust | GC-μECD | 72 - 106 | < 16 | Not Reported |
| Sediment | GC-MS/MS | Not Reported | Not Reported | Not Reported |
Ecological and Human Health Risk Assessment of Decabromodiphenyl Ether
Ecological Risk Characterization
Decabromodiphenyl ether (BDE-209), the primary component of commercial DecaBDE mixtures, is a persistent organic pollutant that poses risks to ecological systems. wikipedia.org Its widespread use as a flame retardant has led to its ubiquitous presence in the environment, including in aquatic and terrestrial ecosystems. oup.comnih.gov Due to its chemical stability and lipophilic nature, BDE-209 has a tendency to bind to soil and sediment and to accumulate in the fatty tissues of living organisms. oup.comnih.gov
Acute and Chronic Ecotoxicity to Aquatic Species
This compound exhibits varying levels of toxicity to aquatic organisms, with sensitivity differing across species. While its low water solubility can limit its bioavailability, studies have demonstrated adverse effects on various aquatic life forms, from microorganisms to fish.
Research has shown that BDE-209 can be acutely toxic to aquatic microorganisms. For instance, low concentrations of BDE-209 have been found to inhibit the growth of the green alga Scenedesmus obliquus. researchgate.net In one study, exposure to BDE-209 at concentrations ranging from 0.1 to 10 µg/L resulted in a maximum growth inhibition rate of 27.39% at the highest concentration. researchgate.net The study also observed significant inhibition of chlorophyll (B73375) a and chlorophyll b, with inhibition rates of 68.1% and 86.0%, respectively, at 10 µg/L. researchgate.net Another study on two marine microalgae, Heterosigma akashiwo and Karenia mikimotoi, also found acute toxic effects, with H. akashiwo showing greater sensitivity. nih.gov
Invertebrates and fish have also been shown to be susceptible to BDE-209. A study on the mosquito fish (Gambusia affinis) determined a 96-hour lethal concentration 50 (LC50) — the concentration lethal to 50% of the test subjects — to be 27.79 µg/L. scispace.com This study also identified sublethal effects, including neurotoxicity, oxidative damage, and genotoxicity at concentrations of 10 and 25 µg/L. scispace.com General aquatic toxicity data indicate that decaBDE can negatively impact the survival, growth, and fitness of aquatic life, with amphibians like frogs showing particular sensitivity. industrialchemicals.gov.au These effects have been noted to occur at concentrations comparable to those found in highly polluted locations. industrialchemicals.gov.au
| Species | Organism Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| Scenedesmus obliquus | Green Alga | Growth Inhibition | 27.39% at 10 µg/L | researchgate.net |
| Gambusia affinis (Mosquito fish) | Fish | 96-h LC50 | 27.79 µg/L | scispace.com |
| Heterosigma akashiwo | Marine Microalga | More sensitive than K. mikimotoi | N/A | nih.gov |
Toxicity to Terrestrial Organisms and Soil Biota
The impact of BDE-209 on soil microbial communities and their functions has been a key area of research. Studies have shown that BDE-209 can have ecotoxicological effects on soil microbes and enzyme activities. One investigation demonstrated that long-term exposure to BDE-209 led to a decline in the populations of culturable microbes, with bacteria being more sensitive than fungi and actinomycetes. nih.gov Soil enzyme activities, which are crucial for nutrient cycling, were also inhibited, with urease activity showing more sensitivity than saccharase. nih.gov Another study found that BDE-209 adversely affected the activities of soil enzymes such as urease, catalase, and alkaline phosphatase, particularly at high concentrations. oup.com
The presence of other soil organisms can influence the toxicity of BDE-209. For example, the presence of earthworms (Metaphire guillelmi) was found to reduce the toxic effects of BDE-209 on soil enzyme activities. oup.com However, the study also noted that BDE-209 induced oxidative stress in both earthworms and ryegrass (Lolium perenne). oup.com While some data suggest that decaBDE adversely affects soil microbes and earthworms primarily at concentrations higher than those typically found in the environment, its persistence is a long-term concern. industrialchemicals.gov.au
| Organism/Process | Effect Observed | Concentration/Conditions | Reference |
|---|---|---|---|
| Soil Microbial Population (Bacteria, Fungi, Actinomycetes) | Population decline (Sensitivity: Bacteria > Fungi > Actinomycete) | Dose-dependent | nih.gov |
| Soil Enzyme Activity (Urease, Saccharase) | Activity inhibition (Sensitivity: Urease > Saccharase) | Dose-dependent | nih.gov |
| Soil Enzymes (Urease, Catalase, Alkaline Phosphatase) | Adversely affected activity | High concentrations (e.g., 500 mg/kg) | oup.com |
| Earthworms (Metaphire guillelmi) | Reduced BDE-209 toxicity to soil enzymes; induced oxidative stress in worms | - | oup.com |
| Ryegrass (Lolium perenne) | Induced oxidative stress | - | oup.com |
Risk to Apex Predators and Food Web Integrity
The persistence and bioaccumulative nature of BDE-209 and its breakdown products are of significant concern for food web integrity. osd.milepa.gov As a lipophilic compound, BDE-209 accumulates in the fatty tissues of organisms. nih.gov This leads to the potential for biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.
Evidence confirms that BDE-209 is bioavailable to aquatic food webs. The compound has been detected in various fish species and even in the blubber of marine mammals, such as harbor seals, which are apex predators in their environment. gulfofmaine.orgnih.gov One study in the northwest Atlantic found BDE-209 in 35% of fish samples and 25% of harbor seal blubber samples. gulfofmaine.org The presence of BDE-209 in top predators indicates that it is transferred through the food chain. nih.gov
Human Health Risk Characterization
Assessing the risk of this compound to human health involves characterizing its toxicity and comparing potential exposure levels to health-based guidance values. This process relies on integrating data from animal studies, pharmacokinetic models, and human exposure estimates.
Derivation of Reference Doses (RfD) and Hazard Quotients (HQ)
A Reference Dose (RfD) is an estimate of a daily oral exposure to the human population, including sensitive subgroups, that is likely to be without an appreciable risk of harmful effects during a lifetime. epa.gov The derivation of an RfD for BDE-209 involves a systematic evaluation of available toxicological studies.
One comprehensive assessment selected a chronic 2-year dietary feeding study in rats conducted by the U.S. National Toxicology Program as the basis for the RfD. tandfonline.comnih.gov The critical effect identified was hepatocellular degeneration in male rats. tandfonline.comnih.gov Using benchmark dose modeling, a point of departure was determined: the 95% lower confidence limit for a 10% increase in this effect was 419 mg/kg-day. tandfonline.comnih.gov This value was then converted to a human equivalent dose of 113 mg/kg-day. tandfonline.comnih.gov To account for uncertainties, such as differences between animals and humans (interspecies) and variability within the human population (intraspecies), a composite uncertainty factor of 30 was applied. tandfonline.comnih.gov This calculation resulted in a final oral RfD of 4 mg/kg-day. tandfonline.comnih.gov
The Hazard Quotient (HQ) is a ratio used to characterize risk, calculated by dividing the estimated human exposure (EHE) by the health-based guidance value (like the RfD or another hazard assessment value). nite.go.jp An HQ less than 1 suggests that adverse health effects are unlikely. In one risk assessment, the lifetime average EHE for BDE-209 was estimated to be 30 ng/kg/day. nite.go.jp Using a hazard assessment value of 50 ng/kg/day, the resulting HQ was 0.6, which is below the level of concern. nite.go.jp
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Critical Study | NTP (1986) 2-year rat study | Chronic dietary exposure study selected for RfD derivation. | tandfonline.comnih.gov |
| Critical Endpoint | Hepatocellular degeneration (male rats) | The first adverse effect observed as the dose increases. | tandfonline.comnih.gov |
| Point of Departure (BMDL10) | 419 mg/kg-day | 95% lower confidence limit for a 10% response. | tandfonline.comnih.gov |
| Human Equivalent Dose (HED) | 113 mg/kg-day | Dose adjusted from animal to human based on body weight scaling. | tandfonline.comnih.gov |
| Uncertainty Factor (UF) | 30 | Composite factor: 10 for intraspecies, 3 for interspecies uncertainty. | tandfonline.comnih.gov |
| Oral Reference Dose (RfD) | 4 mg/kg-day | HED divided by the UF. | tandfonline.comnih.gov |
Weight-of-Evidence Approach in Integrating Toxicological Data
The process of a WoE assessment generally includes several steps:
Gathering Information : This involves collecting all relevant data from multiple sources, including animal toxicity studies, human epidemiological data, and pharmacokinetic studies. canada.ca
Assessing Data Quality : Each piece of information is critically evaluated for its reliability, relevance, and scientific soundness. canada.caeuropa.eu For instance, in the derivation of the BDE-209 RfD, studies were screened using established criteria (e.g., Klimisch criteria) and evaluated for factors like clarity, completeness, and uncertainty. tandfonline.comnih.gov
Developing Lines of Evidence : Similar information is assembled to form distinct lines of evidence for specific health endpoints or parameters. canada.ca For BDE-209, this would include evidence related to liver toxicity, developmental effects, and potential endocrine disruption from various laboratory animal studies. canada.ca
By using a WoE approach, risk assessors can build a more robust and defensible characterization of the potential human health risks posed by this compound, acknowledging both the strengths and limitations of the available scientific data.
Uncertainty Analysis and Data Gaps in Risk Estimation
The risk estimation for this compound (BDE-209) is accompanied by several uncertainties and data gaps that complicate a definitive assessment of its ecological and human health risks. A primary area of uncertainty is the potential for BDE-209 to debrominate into lower-brominated polybrominated diphenyl ethers (PBDEs) in the environment. wikipedia.orgindustrialchemicals.gov.auwww.gov.uk These lower-brominated congeners are generally considered more toxic and bioaccumulative than BDE-209 itself. researchgate.netnih.gov The extent and rate of this transformation under various environmental conditions are not fully understood, creating a significant gap in exposure and risk assessment. industrialchemicals.gov.au
Further uncertainties stem from the interpretation of toxicological data from animal studies and their extrapolation to human health. nite.go.jp For instance, while some studies in rodents have reported behavioral disturbances in neonates exposed to BDE-209, the direct relevance and significance of these findings for human health remain unclear. industrialchemicals.gov.au Similarly, the evidence for the carcinogenicity of deca-BDE in animal studies is considered equivocal, leading to its classification as a possible human carcinogen by the U.S. Environmental Protection Agency (EPA) but highlighting the need for more definitive data. wikipedia.orgnih.gov
Long-term, low-dose exposure data in humans is also limited, making it difficult to fully characterize chronic health risks. nih.gov Most of the available information is derived from studies on laboratory animals, and there is a lack of comprehensive epidemiological evidence in human populations. wikipedia.orgresearchgate.net
Key identified data gaps in the risk assessment of this compound are summarized in the table below.
| Area of Uncertainty/Data Gap | Description | Impact on Risk Assessment |
| Debromination Potential | Uncertainty about the rate and extent to which BDE-209 breaks down into more toxic, lower-brominated PBDEs in the environment. wikipedia.orgindustrialchemicals.gov.auwww.gov.uk | Underestimation of the overall risk, as the toxicity of breakdown products is not fully accounted for. |
| Human Health Relevance of Animal Studies | The significance for human health of findings such as behavioral changes in neonatal mice and equivocal evidence of carcinogenicity in rodents is not clearly established. wikipedia.orgindustrialchemicals.gov.au | Difficulty in setting precise human health guidelines and reference doses. |
| Chronic Exposure Data | Lack of long-term, low-dose exposure data in human populations to fully understand the risks associated with chronic exposure. nih.gov | Potential for unforeseen long-term health effects that are not captured in current risk models. |
| Mixture Toxicity | Incomplete understanding of the synergistic or antagonistic effects when BDE-209 is present in a mixture with other PBDEs and environmental pollutants. nih.gov | Risk assessments for single substances may not be protective against the effects of real-world chemical mixtures. |
| Environmental Fate and Transport | Gaps in knowledge regarding the precise mechanisms and pathways of BDE-209's movement and persistence in various environmental compartments. industrialchemicals.gov.au | Challenges in accurately modeling environmental concentrations and predicting exposure levels for different populations and ecosystems. |
Mixture Toxicity and Cumulative Effects with Other Polybrominated Diphenyl Ethers (PBDEs)
Humans and wildlife are typically exposed to mixtures of various PBDE congeners rather than to this compound alone. nih.gov This reality necessitates an assessment of mixture toxicity, as the combined effects of multiple chemicals can differ from the effects of each chemical individually. The real-world environmental exposure involves the coexistence of multiple pollutants that can lead to synergistic or antagonistic toxic effects, resulting in more pronounced toxicological outcomes and more complex mechanisms. nih.gov
Dose Addition and Independent Action Models in Mixture Assessment
Two primary models are used to predict the effects of chemical mixtures: Dose Addition (also known as Concentration Addition) and Independent Action.
Dose Addition (DA) / Concentration Addition (CA): This model is generally considered appropriate for mixtures of chemicals that have a similar mechanism of action. nih.govepa.gov It assumes that the components of the mixture behave as dilutions of one another, and their combined effect can be predicted by summing their individual doses, scaled by their relative potencies. epa.gov The U.S. EPA's default approach for assessing noncancer health hazards from mixtures of toxicologically similar chemicals is to use dose additive models. epa.gov
Independent Action (IA): This model is typically applied to mixtures of chemicals with different mechanisms of action. nih.gov It assumes that the chemicals act independently on different biological systems, and the combined effect is calculated based on the probabilities of each component producing an effect. nih.gov
Studies comparing the predictive accuracy of these models for mixtures of compounds with different molecular targets have shown varied results. In some cases, IA was a better predictor, in others CA was more accurate, and for a significant portion of mixtures, neither model perfectly described the observed effects. nih.gov This highlights the complexity of mixture toxicology and the challenge in selecting the appropriate predictive model. nih.gov
Implications for Combined Developmental Neurotoxicity and Endocrine Disruption
The assessment of mixture toxicity is particularly critical for endpoints like developmental neurotoxicity and endocrine disruption, which are known effects of PBDEs. nih.govresearchgate.net
Developmental Neurotoxicity: Exposure to various PBDEs, both individually and in mixtures, has been shown in animal studies to cause long-lasting neurobehavioral changes, such as hyperactivity and impairments in learning and memory. researchgate.netnih.gov While a reduction in thyroid hormones may contribute to these effects, PBDEs are also believed to have direct effects on the developing brain. nih.govnih.gov The combined exposure to multiple PBDE congeners, as occurs in reality, could potentially lead to additive or synergistic neurotoxic effects, even if individual congener levels are below their respective no-observed-adverse-effect levels (NOAELs).
Risk Management Frameworks and Policy Implications
Due to its persistence, bioaccumulation potential, and long-range environmental transport, this compound has been subject to increasing regulatory scrutiny and risk management actions globally.
In May 2017, this compound was added to Annex A of the Stockholm Convention on Persistent Organic Pollutants, signaling a global commitment to eliminate its production and use. wikipedia.orgnite.go.jp This international treaty obligates member countries to take measures to phase out this chemical.
In the United States, the EPA has taken action under the Toxic Substances Control Act (TSCA). In January 2021, the EPA issued a final rule to prohibit the manufacture (including import), processing, and distribution in commerce of decaBDE and products containing it, with certain exceptions. federalregister.gov This rule aims to reduce exposures to humans and the environment. federalregister.gov The EPA has since proposed revisions to this rule to further enhance worker protection, restrict releases to water, and address specific compliance timeline issues for certain industries, such as the nuclear power and aerospace sectors. federalregister.govepa.govepa.gov
Canada has also implemented risk management measures. The Canadian government concluded that PBDEs, including decaBDE, may have an immediate or long-term harmful effect on the environment and proposed regulations to prohibit the manufacture of all major PBDE congeners and restrict their use, sale, and import. publications.gc.ca
These regulatory actions reflect a global shift towards the substitution of decaBDE with alternative flame retardants. However, the selection of alternatives, such as decabromodiphenyl ethane (B1197151), also requires careful assessment to avoid regrettable substitutions with other potentially harmful substances. canada.caresearchgate.net The policy implications of these frameworks include the need for ongoing environmental monitoring to track the effectiveness of the bans and restrictions, as well as continued research into the safety of alternative chemicals. publications.gc.ca
The table below summarizes key regulatory actions and frameworks for this compound.
| Regulatory Body/Framework | Action/Policy | Key Provisions | Year |
| Stockholm Convention | Listing in Annex A. wikipedia.orgnite.go.jp | Requires parties to take measures to eliminate production and use. | 2017 |
| U.S. EPA (TSCA) | Final Rule under TSCA Section 6(h). federalregister.gov | Prohibits manufacture, processing, and distribution of decaBDE and decaBDE-containing products, with specific exclusions and compliance dates. | 2021 |
| U.S. EPA (TSCA) | Proposed Rule Revision. epa.gov | Proposes additional workplace safety measures, prohibition of water releases, and extended compliance dates for specific uses. | 2023 |
| Environment Canada (CEPA) | Proposed Regulations. publications.gc.ca | Prohibit the manufacture of seven PBDEs (including decaBDE) and restrict their use, sale, and import. | 2006 |
| European Union (REACH/RoHS) | Restriction of Use. service.gov.uk | DecaBDE use is restricted, particularly in electrical and electronic equipment under the RoHS Directive. | Ongoing |
Sustainable Alternatives Assessment and Replacement Strategies for Decabromodiphenyl Ether
Identification and Hazard Profiling of Flame Retardant Alternatives
A significant number of potential chemical and non-chemical alternatives to decaBDE have been identified for its primary applications in plastics and textiles. pops.int The U.S. Environmental Protection Agency (EPA), through its Design for the Environment (DfE) program, conducted an extensive alternatives assessment, profiling the human health and environmental hazards of 29 potential substitutes. epa.govepa.gov These alternatives fall into several chemical classes:
Discrete Halogenated Flame Retardants: This group includes chemicals like Decabromodiphenyl ethane (B1197151) (DBDPE) and Ethylene bis(tetrabromophthalimide) (EBTBP). epa.govmst.dk
Polymeric Brominated Flame Retardants: These are larger molecules designed to be less bioavailable. epa.gov
Phosphorus-Based Flame Retardants: This category includes both discrete compounds such as Resorcinol bis(diphenylphosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BAPP), as well as polymeric versions. epa.govmst.dk
Nitrogen-Based Flame Retardants: Melamine is an example from this class. nih.govacs.org
Inorganic Flame Retardants: This group consists of substances like Aluminum trihydroxide (ATH) and Magnesium hydroxide (B78521) (MDH). pops.intepa.gov
The hazard profiles of these alternatives vary significantly. Some exhibit hazard profiles similar to decaBDE, while others present different hazard concerns or appear to be safer. epa.gov For instance, the EPA's assessment found that no single chemical alternative had a low level of concern across all human health and environmental endpoints. epa.gov
Table 1: Selected Chemical Alternatives to Decabromodiphenyl Ether
Beyond direct chemical substitution, non-chemical alternatives and design changes are also crucial strategies. These can include the use of inherently flame-resistant materials, physical barriers, and product redesign to reduce flammability without the need for additive flame retardants. pops.int
Application of Multi-Criteria Decision Analysis (MCDA) in Alternatives Selection
Given the complexity of comparing multiple alternatives across various hazard endpoints, Multi-Criteria Decision Analysis (MCDA) has emerged as a valuable tool. nih.govacs.org MCDA provides a systematic framework for evaluating and ranking alternatives based on a set of predefined criteria, such as persistence, bioaccumulation, toxicity, and mobility. nih.govacs.org
Several MCDA methods can be applied to the selection of chemical alternatives, including:
Heat Mapping: A visual tool that uses a color-coded system to represent different levels of hazard for each criterion. nih.gov
Multi-Attribute Utility Theory (MAUT): This method assigns a utility score to each alternative based on its performance across the different criteria and the relative importance (weight) assigned to each criterion. nih.govacs.org
ELECTRE III (ELimination Et Choix Traduisant la REalité): An outranking method that compares pairs of alternatives to determine the extent to which one is preferred over the other. nih.govacs.org
By integrating data from in silico tools and other sources into an MCDA framework, researchers can create a more robust and transparent basis for decision-making. nih.govchalmers.se This approach helps to identify the most critical criteria and provides a more trustworthy ranking of alternatives, even when considering the potential hazards of transformation products. nih.govchalmers.se
Case Studies of this compound Replacement in Specific Applications
The replacement of decaBDE has been successfully implemented in various sectors, particularly in electronics and textiles.
Electronics: The electronics industry has been a major user of decaBDE in plastic enclosures for products like televisions and computers. pops.intp2infohouse.org In response to regulations like the EU's Restriction of Hazardous Substances (RoHS) Directive and market demand, many leading electronics manufacturers have eliminated decaBDE from their products. iatp.orgintertek.com A common substitute in electronic enclosures is the phosphorus-based flame retardant Resorcinol bis(diphenylphosphate) (RDP). iatp.org Manufacturers have demonstrated that they can meet stringent fire safety standards, such as UL 94 V-0, using RDP and other alternatives. iatp.orgakaction.org Other strategies include redesigning products to separate high-voltage components, reducing operating voltages, or using materials that are inherently less flammable. pops.int
Textiles: In the textile industry, decaBDE was often used as a back-coating, frequently in combination with antimony oxide. pops.int Viable alternatives and approaches are now available for textile applications in furniture, draperies, and mattresses. pops.int Substitution options range from other additive flame retardants like Decabromodiphenyl ethane (DBDPE) to the use of inherently fire-resistant fibers. pops.int For example, polyester (B1180765) can be manufactured with built-in phosphorus on the polymer backbone, making it inherently flame resistant. pops.intoecotextiles.blog Other strategies include using barrier technologies, where a fire-resistant layer is placed between the flammable cushioning foam and the outer fabric. pops.intuml.edu For natural fibers like cotton, alternatives include ammonium (B1175870) polyphosphates and phosphonic acid derivatives. pops.intresearchgate.net
Challenges and Pitfalls in Regrettable Substitution Avoidance
A primary challenge in replacing decaBDE is avoiding "regrettable substitution," where one hazardous chemical is replaced with another that is later found to have similar or different harmful properties. ncceh.caunep.org The history of flame retardants provides several examples of this pattern, such as the replacement of PCBs with PBDEs, which were later also phased out. ncceh.ca
Key pitfalls and challenges include:
Lack of Data: Often, there is a significant lack of comprehensive hazard data for new or existing alternatives, making a thorough assessment difficult. nih.govacs.org This can lead to the selection of a substitute with an unknown or underestimated hazard profile. acs.org
Focus on a Single Hazard: A narrow focus on replacing a chemical due to a specific concern (e.g., persistence) might lead to the adoption of an alternative with other undesirable properties (e.g., higher mobility or different toxicity). acs.org For instance, some replacements for brominated flame retardants were chosen for their lower persistence, but later showed high exposure levels due to different use patterns and off-gassing. nih.govacs.org
Failure to Consider Transformation Products: The breakdown products of an alternative chemical in the environment can be more hazardous than the parent compound. chalmers.se A comprehensive assessment must account for these potential transformation products.
Ignoring the Life Cycle: Hazards can arise at different stages of a product's life cycle, from manufacturing and use to disposal and recycling. An assessment should consider the full life cycle to avoid shifting the problem from one stage to another. epa.gov
To mitigate these risks, a holistic approach using chemical alternatives assessment (CAA) frameworks is essential. researchgate.netacs.org These frameworks promote a comparative evaluation of hazards across multiple endpoints and encourage the consideration of the entire product life cycle, helping to guide decision-makers toward genuinely safer alternatives. epa.govacs.org
Regulatory Frameworks and International Policy Initiatives Pertaining to Decabromodiphenyl Ether
International Environmental Conventions and Agreements (e.g., Stockholm Convention on POPs)
The global regulation of decaBDE is primarily driven by two key international treaties: the Stockholm Convention on Persistent Organic Pollutants (POPs) and the Rotterdam Convention.
The Stockholm Convention is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic. Recognizing its hazardous properties, decaBDE was listed in Annex A (Elimination) of the Stockholm Convention in 2017. nih.govpops.int This listing obligates parties to the convention to take measures to eliminate the production and use of the chemical. pops.int Specific exemptions for certain uses were permitted for a limited time to allow industries to transition to alternatives. nih.gov However, as of December 18, 2023, there are no longer any parties registered for specific exemptions for decaBDE for use in polyurethane foam for building insulation and for textile products requiring anti-flammable characteristics.
The Rotterdam Convention promotes shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals. In late 2022, decaBDE was added to Annex III of the convention. epa.gov This listing requires countries that export decaBDE to obtain prior informed consent from the importing country before trade can proceed, facilitating information exchange about its characteristics and national decisions on its import and export. sciencedaily.com
National and Regional Regulatory Actions and Phasing-Out Measures
In line with international agreements and national concerns, numerous countries and regions have implemented stringent regulatory actions and phase-out measures for decaBDE.
In the European Union (EU) , the use of decaBDE in electronic and electrical equipment has been restricted since 2008 under the Restriction of Hazardous Substances (RoHS) Directive. pic.int Furthermore, under the REACH regulation, the manufacture or placing on the market of decaBDE as a substance or in mixtures or articles in a concentration equal to or greater than 0.1% by weight was banned effective from March 2, 2019. nih.govsciencedaily.compops.int
The United States has also taken significant steps to phase out decaBDE. In 2009, the Environmental Protection Agency (EPA) announced a phase-out initiative, leading to the major manufacturers voluntarily ending production, importation, and sales of decaBDE by 2013. acs.org Under the Toxic Substances Control Act (TSCA), the EPA issued a final rule in 2021 prohibiting the manufacture, processing, and distribution in commerce of decaBDE and decaBDE-containing products, with some specific exclusions for critical applications. federalregister.govmichiganpublic.org
Other countries have implemented similar bans and restrictions:
Canada prohibits the manufacture, use, sale, offer for sale, or import of all polybrominated diphenyl ethers (PBDEs), including decaBDE, and products containing them. sciencedaily.com
Norway introduced a ban on decaBDE in 2008, prohibiting its manufacture, import, export, sale, and use as a substance, in preparations, and in products containing 0.1% or more by weight. sciencedaily.comcanada.ca
Japan has designated decaBDE as a Class 1 Specified Chemical Substance, which effectively prohibits its manufacture, import, and use. sciencedaily.compic.int
Australia implemented new rules in July 2023, following its listing under the Rotterdam Convention, requiring authorization from the Australian Industrial Chemicals Introduction Scheme (AICIS) for the import or export of decaBDE. epa.gov
The following table provides a summary of these regulatory actions:
| Jurisdiction | Regulation/Initiative | Key Provisions | Effective Date |
|---|---|---|---|
| International | Stockholm Convention | Listed in Annex A for elimination of production and use. | 2017 |
| International | Rotterdam Convention | Listed in Annex III, requiring Prior Informed Consent for international trade. | 2022 |
| European Union | REACH Regulation | Prohibits placing on the market in concentrations ≥ 0.1% by weight. | March 2, 2019 |
| United States | TSCA Section 6(h) | Prohibits manufacture, processing, and distribution in commerce, with limited exclusions. | 2021 |
| Canada | PBDE Regulations | Prohibits manufacture, use, sale, and import of PBDEs and products containing them. | 2008 |
| Norway | Product Regulations | Bans manufacture, import, export, sale, and use in concentrations ≥ 0.1% by weight. | April 1, 2008 |
| Japan | Chemical Substances Control Law | Designated as a Class 1 Specified Chemical Substance, prohibiting manufacture, import, and use. | - |
| Australia | AICIS Rules | Requires authorization for import and export. | July 2023 |
Impact of Regulatory Changes on Environmental Concentrations and Human Exposure
Regulatory actions and voluntary phase-outs have led to measurable changes in the levels of some PBDEs in the environment and in human populations. However, the trends for decaBDE (BDE-209) are more complex than those for less brominated congeners.
Studies have shown that following the phase-out of commercial pentaBDE mixtures in the mid-2000s, the concentrations of its component congeners in human blood have significantly decreased. For instance, a study of children in New York City observed a significant decrease in the levels of BDE-47, a major component of the pentaBDE mixture, between 1998 and 2013. sciencedaily.comcolumbia.edu This suggests that regulatory measures can be effective in reducing human exposure.
For decaBDE (BDE-209), the picture is less uniform. A meta-analysis of published studies suggests that while levels of less brominated PBDEs are declining in humans globally, trends for BDE-209 have been more stable or have only recently begun to plateau or decline in certain regions like Europe. nih.gov In some environmental matrices, concentrations of BDE-209 were reported to be stable or even increasing for a period. nih.gov This can be attributed to several factors:
The later timing of decaBDE regulations compared to other PBDEs.
The vast reservoir of decaBDE present in in-use products and waste streams, which continue to release the chemical into the environment. epa.gov
Its persistence in the environment, meaning that even after phase-out, it will remain for long periods. nih.gov
Despite the phase-out, exposure continues from older consumer products, building materials, and house dust, which is a primary source of exposure for the general population, especially children. wa.gov
Q & A
Q. What standardized methodologies are recommended for detecting DecaBDE in environmental matrices?
DecaBDE analysis typically employs gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS) to separate and quantify its congeners, including BDE-209. For complex matrices like sediment or biological tissues, Soxhlet extraction followed by silica gel cleanup is standard. Studies emphasize validating methods using certified reference materials to address matrix interference, particularly for lower brominated degradation products (e.g., nonaBDEs) .
Q. How do experimental models (e.g., rodents, fish) elucidate DecaBDE’s metabolic pathways?
Juvenile rainbow trout and common carp are key models for studying in vivo debromination. Dietary exposure studies reveal BDE-209 accumulates in lipid-rich tissues (e.g., liver), with microsomal incubations showing species-specific debromination rates (e.g., carp metabolize 65% of BDE-209 to hexaBDEs vs. 22% in trout). Rat models demonstrate ~10% absorption of oral doses, with metabolites covalently binding to macromolecules or forming guaiacol structures .
Q. What key physicochemical properties influence DecaBDE’s environmental persistence?
DecaBDE’s high log Kow (>10) and low water solubility (<0.1 µg/L) drive its affinity for organic matter in sediments. Its persistence is quantified via half-lives in photolysis studies: <15 minutes in toluene vs. 40–200 hours in natural matrices (soil, sediment). Debromination products (nonaBDEs, octaBDEs) and polybrominated dibenzofurans (PBDFs) form under UV exposure, complicating risk assessments .
Q. How do regulatory frameworks (e.g., EU REACH, EPA) shape DecaBDE research priorities?
The EU’s 2008 restriction under REACH Annex XVII shifted focus to alternatives assessment, emphasizing green chemistry principles (e.g., degradability, reduced toxicity). EPA’s 2014 Alternatives Assessment framework prioritizes hazard evaluation (human health, ecotoxicity) and exposure pathways, guiding substitution strategies .
Advanced Research Questions
Q. How can conflicting data on DecaBDE’s bioaccumulation potential be reconciled across studies?
Discrepancies arise from matrix effects (e.g., organic carbon content in sediments) and trophic magnification variability. Lipid-normalized biomagnification factors (BMFs) in aquatic food webs range from <1 (no magnification) to >5 (high magnification), influenced by debromination rates and congener-specific bioavailability. Meta-analyses should account for spatial-temporal sampling biases and analytical detection limits .
Q. What methodologies address data gaps in DecaBDE’s developmental toxicity and carcinogenicity?
Tiered testing strategies align with OECD guidelines:
- Tier 1: In vitro assays (e.g., HepG2 cytotoxicity screening).
- Tier 2: In vivo rodent studies assessing thyroid disruption and neurobehavioral effects at critical developmental windows.
- Tier 3: Mechanistic studies (e.g., receptor-binding assays for AhR/ER modulation). Data adequacy hierarchies prioritize guideline-compliant studies over SAR/QSAR predictions .
Q. What experimental designs optimize photolytic degradation studies of DecaBDE in plastics?
Controlled UV irradiation of DecaBDE-embedded polymers (e.g., high-impact polystyrene) under natural sunlight simulates real-world weathering. Quantifying PBDF formation requires GC×GC-TOFMS for isomer resolution. Half-life calculations must normalize for matrix opacity and photon flux, with LC-MS/MS validating intermediate polar metabolites .
Q. How can occupational exposure to DecaBDE be quantified in industrial settings?
Serum biomonitoring of rubber workers reveals BDE-209 levels 10–100× higher than referents. Congener-specific analysis (octaBDEs, nonaBDEs) via accelerated solvent extraction (ASE) and isotope dilution corrects for lipid variability. Longitudinal studies correlate airborne particulate levels (sampled via PAS-6 filters) with hepatic enzyme induction biomarkers .
Q. What modeling approaches predict DecaBDE’s global distribution through waste streams?
Substance flow analysis (SFA) tracks DecaBDE from production (e.g., ~40,000 tons/year globally) to end-of-life pathways (e.g., e-waste recycling). Fugacity models parameterize oceanic transport, incorporating photolysis half-lives (e.g., 51 days in HIPS plastics) and sediment burial rates. Chinese inventories highlight hotspots in Pearl River Delta sediments (up to 4,300 ng/g dw) .
Q. How do alternatives assessments balance performance and hazard reduction for DecaBDE substitutes?
The EPA’s Design for the Environment (DfE) framework evaluates alternatives across five attributes:
- Human Health: Acute toxicity (LD50), endocrine disruption potential.
- Ecotoxicology: Algal growth inhibition (EC50), fish acute/chronic toxicity.
- Persistence: OECD 301/310 biodegradation testing.
Trade-offs between flame-retardant efficacy (e.g., UL94 ratings) and bioaccumulation potential (BCF >2,000) drive innovation in phosphorous-based alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
